molecular formula C7H9IN2O2 B1442102 ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 754219-01-7

ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1442102
CAS No.: 754219-01-7
M. Wt: 280.06 g/mol
InChI Key: IGTMQHLEJKSRLJ-UHFFFAOYSA-N
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Description

Ethyl 5-Iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS 754219-01-7) is a high-purity (97%) iodinated heterocyclic building block of significant interest in modern synthetic chemistry, particularly in pharmaceutical and agrochemical research . This compound features a molecular formula of C7H9IN2O2 and a molecular weight of 280.06 g/mol . Iodinated pyrazoles like this are exceptionally valuable intermediates due to the synthetic utility of the carbon-iodine bond, which is highly reactive in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings . This reactivity enables researchers to efficiently construct complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the iodination site . The presence of the ethyl carboxylate group provides an additional handle for chemical modification, as it can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to amide derivatives, allowing for significant molecular diversification from a single scaffold . The 1-methylpyrazole core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, making this building block particularly useful for structure-activity relationship (SAR) studies and the development of potential pharmaceutical agents and agrochemicals . The regioselective introduction of iodine at the C5 position allows for targeted functionalization, which is crucial for optimizing biological activity and physical properties in drug discovery campaigns . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 5-iodo-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTMQHLEJKSRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Researcher's Guide to the Synthesis of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Synthesis and Drug Discovery Professionals

Abstract

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the iodo group at the C5 position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials. This guide offers a comprehensive overview of a reliable synthetic protocol for this compound, detailing the underlying chemical principles, a step-by-step experimental procedure, characterization data, and a workflow designed for reproducibility and efficiency in a research setting.

Strategic Overview: The Chemistry of Pyrazole Iodination

The synthesis of the target compound hinges on the electrophilic aromatic substitution of a pre-formed pyrazole ring. Pyrazoles are electron-rich aromatic systems, making them susceptible to attack by electrophiles.[1][2] The regioselectivity of this substitution is governed by the electronic effects of the existing substituents on the ring.

The Synthetic Pathway:

The most direct and widely adopted strategy involves two primary stages:

  • Formation of the Pyrazole Core: Synthesis of the precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate. This is typically achieved through the condensation of a hydrazine derivative (methylhydrazine) with a β-dicarbonyl equivalent.[3]

  • Regioselective Iodination: Introduction of an iodine atom at the C5 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction where the C5 position is activated for attack.

The focus of this guide is the second stage: the direct iodination of the readily accessible ethyl 1-methyl-1H-pyrazole-4-carboxylate precursor. The C5 position is the most nucleophilic carbon in this specific precursor, directing the incoming electrophile to the desired location.

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1]

  • Generation of the Electrophile: An iodinating agent, such as N-Iodosuccinimide (NIS) or an Iodine/oxidant system, generates a potent electrophilic iodine species (I⁺).[1][4]

  • Nucleophilic Attack: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic iodine. This attack preferentially occurs at the C5 position.

  • Rearomatization: The resulting intermediate, a resonance-stabilized cation (arenium ion), loses a proton to a base in the medium, restoring the aromaticity of the pyrazole ring and yielding the final C5-iodinated product.

Detailed Experimental Protocol

This protocol is based on established methods for the direct iodination of pyrazole systems.[5][4] It employs common laboratory reagents and techniques to ensure high yield and purity.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Typical GradeNotes
Ethyl 1-methyl-1H-pyrazole-4-carboxylateC₇H₁₀N₂O₂154.17>97%Starting material.
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98>98%Iodinating agent. Light-sensitive.
Acetonitrile (MeCN)CH₃CN41.05AnhydrousReaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFor workup/extraction.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11ACS GradeFor quenching excess iodine.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousDrying agent.
Silica GelSiO₂60.08230-400 meshFor column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material) to the flask and stir until the solid is fully dissolved.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Aqueous Workup: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (the orange/brown color will disappear).

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Visualization of Key Processes

Chemical Reaction Scheme

The following diagram illustrates the direct iodination pathway from the precursor to the final product.

G cluster_0 Reaction Scheme SM Ethyl 1-methyl-1H-pyrazole-4-carboxylate reagents + N-Iodosuccinimide (NIS) Acetonitrile, Room Temp. SM->reagents P This compound reagents->P G cluster_workflow Experimental Workflow setup Reaction Setup Dissolve Precursor in MeCN reaction Iodination Add NIS Stir at RT Monitor by TLC setup->reaction 1-2h workup Workup Remove MeCN Add DCM Wash with Na₂S₂O₃ & Brine reaction->workup purify Purification & Analysis Dry over Na₂SO₄ Concentrate Silica Gel Chromatography workup->purify product Pure Product purify->product

Caption: Step-by-step laboratory workflow for synthesis.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the characteristic signals for the methyl group on the nitrogen, the ethyl ester group, and a key singlet for the C3 proton on the pyrazole ring. The absence of the C5 proton signal from the starting material is a critical indicator of successful iodination.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the carbonyl of the ester and the carbons of the pyrazole ring. The C5 carbon signal will be shifted significantly due to the attachment of the heavy iodine atom.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₇H₉IN₂O₂), which is 280.08 g/mol .

  • Melting Point (MP): A sharp melting point range indicates high purity of the crystalline solid product.

Troubleshooting and Field Insights

Potential IssueLikely CauseRecommended Solution
Incomplete Reaction Insufficient NIS or short reaction time.Add an additional portion of NIS (0.1 eq.) and continue stirring. Ensure the NIS used is fresh and has been stored properly away from light.
Formation of Byproducts Presence of moisture or impurities in the starting material.Use anhydrous solvent and ensure starting material is pure. Byproducts can often be separated during column chromatography.
Low Yield after Purification Product loss during workup or chromatography.Be careful during the extraction phase to avoid emulsion. Use the appropriate solvent system for chromatography to ensure good separation without excessive band broadening.
Product is an Oil/Gummy Solid Residual solvent or minor impurities.Co-evaporate the product with a non-polar solvent like hexanes or triturate to induce crystallization. Ensure the product is fully dried under high vacuum.

Conclusion

The synthesis of this compound via direct iodination with N-Iodosuccinimide is a robust, efficient, and highly regioselective method. It provides reliable access to a valuable chemical intermediate crucial for the development of novel therapeutics and advanced materials. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize this important compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • SlideShare. (n.d.). Pyrazole.
  • Fan Favorite. (n.d.). This compound.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-iodopyrazole.

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block for drug discovery and organic synthesis. Pyrazole-based scaffolds are prevalent in a multitude of clinically significant pharmaceuticals, and the strategic introduction of an iodine atom creates a versatile handle for advanced molecular engineering.[1][2] This document details the compound's physicochemical properties, a plausible synthetic route, and its critical reactivity in palladium-catalyzed cross-coupling reactions. By offering field-proven protocols and mechanistic insights, this guide serves as an essential resource for researchers and scientists aiming to leverage this potent intermediate in the development of novel therapeutics and complex molecules.

Physicochemical and Spectroscopic Profile

This compound is a functionalized pyrazole ester. The core structure features a methyl group at the N1 position, an ethyl carboxylate at C4, and a highly reactive iodine atom at the C5 position. This specific arrangement of substituents dictates its physical properties and renders the C5-I bond susceptible to a range of transformative chemical reactions.

Table 1: Core Chemical and Physical Properties

Property Value Source(s)
IUPAC Name This compound N/A
CAS Number 754219-01-7 [3]
Molecular Formula C₇H₉IN₂O₂ [3]
Molecular Weight 280.06 g/mol N/A
Appearance White to off-white solid (predicted) [4]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane, Ethyl Acetate) [4]

| Melting Point | Not explicitly reported; similar structures suggest a crystalline solid. | N/A |

Spectroscopic Data Interpretation

Accurate structural confirmation is paramount. While a comprehensive public database is limited, analysis of the structure allows for the prediction of key spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the C3-H proton of the pyrazole ring, a quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃), and a singlet for the N-methyl group (-NCH₃).

  • ¹³C NMR: The carbon spectrum will be characterized by signals for the two distinct pyrazole ring carbons (C3, C4), the carbon bearing the iodine (C5), the carbonyl carbon of the ester, and the carbons of the ethyl and methyl groups. The C5 carbon signal is expected to be significantly shifted due to the "heavy atom effect" of iodine.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a distinct molecular ion peak (M⁺) at m/z 280. The fragmentation pattern would likely involve the loss of the ethyl ester functionality.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the regioselective iodination of its non-iodinated precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate. The C5 position on the N1-methylated pyrazole ring is electronically activated for electrophilic substitution.[5]

Proposed Synthetic Pathway

The workflow begins with the N-methylation of a commercially available pyrazole, followed by a regioselective iodination step.

G start Ethyl 1H-pyrazole-4-carboxylate step1 N-Methylation (e.g., CH₃I, K₂CO₃, Acetone) start->step1 intermediate Ethyl 1-methyl-1H-pyrazole-4-carboxylate step1->intermediate step2 Electrophilic Iodination (e.g., NIS, Acetonitrile) intermediate->step2 product Ethyl 5-iodo-1-methyl-1H- pyrazole-4-carboxylate step2->product purify Purification (Column Chromatography) product->purify final Isolated Product purify->final

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Electrophilic Iodination

This protocol describes the iodination of ethyl 1-methyl-1H-pyrazole-4-carboxylate. The choice of N-Iodosuccinimide (NIS) as the iodinating agent is based on its mild reactivity and ease of handling, which minimizes the formation of side products.[6][7]

Materials:

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.1 eq.)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Stir the mixture at room temperature. The causality behind this choice is that the reaction is typically efficient without heating. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining NIS/I₂), water, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule resides in the reactivity of its carbon-iodine bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and alkynyl groups to build complex molecular frameworks.[1]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the linkage of the pyrazole core to a wide variety of boronic acids and their derivatives.[8] This reaction is instrumental in creating biaryl and heteroaryl structures common in kinase inhibitors.[1][9]

Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the iodo-pyrazole to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-I pd_complex R¹-Pd(II)L₂-I (R¹ = Pyrazole) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal coupled_pd R¹-Pd(II)L₂-R² transmetal->coupled_pd boronic R²-B(OR)₂ boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal red_elim Reductive Elimination coupled_pd->red_elim red_elim->pd0 Regeneration product R¹-R² (Coupled Product) red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Microwave-Assisted Suzuki Coupling Microwave irradiation is chosen to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating.[10]

  • Setup: In a microwave vial, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and Cesium Carbonate (Cs₂CO₃) (2.5 eq.). The choice of a strong base like Cs₂CO₃ is critical for efficient transmetalation.[10]

  • Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120-140°C for 15-30 minutes.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography.[8]

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling the iodo-pyrazole with a terminal alkyne.[11] This reaction is vital for introducing linear alkynyl moieties, which can act as linkers or pharmacophoric elements in drug candidates.[12]

Catalytic Cycle: This reaction uniquely involves two interconnected catalytic cycles. The palladium cycle activates the iodo-pyrazole via oxidative addition, while the copper cycle deprotonates the terminal alkyne to form a highly reactive copper acetylide intermediate. Transmetalation between the two metal complexes precedes reductive elimination to furnish the product.[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-I pd0->pd_complex R¹-I (Oxidative Add.) coupled_pd R¹-Pd(II)L₂-C≡CR² coupled_pd->pd0 R¹-C≡CR² (Reductive Elim.) cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide Alkyne Deprotonation cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR² + Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Conventional Sonogashira Coupling

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and Copper(I) Iodide (CuI) (4 mol%).

  • Solvent & Base: Add anhydrous solvent (e.g., THF or DMF) followed by a suitable amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.). The base is crucial for generating the copper acetylide and neutralizing the HI byproduct.[12]

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60°C, monitoring by TLC.

  • Work-up & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalysts. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.[12][13]

Applications in Drug Discovery

Iodinated pyrazoles are powerful intermediates for creating libraries of diverse compounds for high-throughput screening.[4] The ability to functionalize the C5 position allows for the systematic exploration of structure-activity relationships (SAR).

  • Kinase Inhibitors: The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The C5 position is often a key vector for introducing substituents that target solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.[1][9]

  • PDE Inhibitors: Functionalized pyrazoles have been developed as inhibitors of phosphodiesterases (PDEs), particularly PDE4, which is a target for inflammatory diseases like asthma and COPD.[9]

  • GPCR Modulators: Pyrazole-containing molecules have been successfully developed as antagonists for G-Protein Coupled Receptors (GPCRs), such as the CXCR4 receptor, which is a target in HIV and cancer therapy.[9]

Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally related iodo- and pyrazole-containing compounds suggest the following precautions.

Table 2: GHS Hazard Information (Predicted)

Pictogram(s) Signal Word Hazard Statement(s)

|


| Warning  | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Safe Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place, protected from light.

References

  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar
  • The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. (2025). Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). Benchchem.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025). Benchchem.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). Benchchem.
  • Supporting Information. (2019). The Royal Society of Chemistry.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025). Benchchem.
  • Synthesis of iodinated pyrazoles. (n.d.). ResearchGate. [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. [Link]

  • An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. (2025). Benchchem.
  • 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. (2025). Benchchem.
  • Fan Favorite this compound Save 60% + Free Ship. (2026). unknown. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkat USA. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc.. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research & Reviews: Journal of Chemistry. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

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The Synthetic Cornerstone: A Technical Guide to Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS 754219-01-7) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyrazole Core

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a recurring motif in a multitude of FDA-approved drugs renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS 754219-01-7) has emerged as a particularly valuable building block for drug discovery programs. Its strategic importance lies in the synergistic combination of a stable, N-methylated pyrazole core and two distinct, orthogonally reactive functional groups: an ethyl ester and a C-5 iodo substituent. The iodine atom, in particular, serves as a versatile synthetic handle, enabling a diverse array of carbon-carbon and carbon-heteroatom bond formations through well-established palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this key intermediate, offering field-proven insights and detailed protocols for its effective utilization in drug development workflows.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key data for this compound.

PropertyValue
CAS Number 754219-01-7
Molecular Formula C₇H₉IN₂O₂
Molecular Weight 280.06 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=C(I)N(C)N=C1

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the cyclization to form the pyrazole core, followed by a regioselective iodination.

Part 1: Synthesis of the Precursor, Ethyl 1-methyl-1H-pyrazole-4-carboxylate

The initial step involves the condensation of a hydrazine derivative with a β-ketoester equivalent to construct the pyrazole ring. A common and efficient method is the reaction of methylhydrazine with ethyl 2-formyl-3-oxobutanoate or a related derivative.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Methylhydrazine: At room temperature, add methylhydrazine (1.0-1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours to ensure complete cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Part 2: Regioselective Iodination

The second critical step is the introduction of the iodine atom at the C-5 position of the pyrazole ring. This is achieved through an electrophilic aromatic substitution. The electron-donating effect of the N-methyl group and the directing effect of the ester group favor iodination at the C-5 position. N-Iodosuccinimide (NIS) is a commonly employed and effective iodinating agent for this transformation.[2]

  • Reaction Setup: In a round-bottom flask protected from light, dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of NIS: Add N-Iodosuccinimide (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Work-up: Once the reaction is complete, quench any excess NIS by washing with a saturated aqueous solution of sodium thiosulfate. The solution will turn from a brownish/yellow to colorless.

  • Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by silica gel column chromatography or recrystallization to afford this compound as a solid.

Synthesis_Workflow cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Regioselective Iodination EMO Ethyl 2-(ethoxymethylene)-3-oxobutanoate Core_Rxn Cyclocondensation (Ethanol, Reflux) EMO->Core_Rxn MeNHNH2 Methylhydrazine MeNHNH2->Core_Rxn Precursor Ethyl 1-methyl-1H- pyrazole-4-carboxylate Core_Rxn->Precursor Iodination_Rxn Electrophilic Aromatic Substitution (CH3CN) Precursor->Iodination_Rxn NIS N-Iodosuccinimide (NIS) NIS->Iodination_Rxn Target Ethyl 5-iodo-1-methyl-1H- pyrazole-4-carboxylate (CAS 754219-01-7) Iodination_Rxn->Target caption Synthetic workflow for this compound.

Synthetic workflow for the target compound.

Structural Characterization

The unambiguous identification and purity assessment of this compound are crucial. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR - A singlet for the pyrazole C3-H proton. - A quartet and a triplet for the ethyl ester group (-OCH₂CH₃). - A singlet for the N-methyl group (-NCH₃).
¹³C NMR - Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring (with the C-I carbon shifted significantly downfield), the ethyl ester carbons, and the N-methyl carbon.
Mass Spec (MS) - The molecular ion peak (M⁺) corresponding to the calculated molecular weight (280.06 g/mol ). The isotopic pattern for iodine will be observable.
Infrared (IR) - Characteristic absorption bands for the C=O stretch of the ester, C-H stretches of the alkyl groups, and C=N and C=C stretches of the pyrazole ring.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[3][4] The C-5 iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Pyrazole Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties at the 5-position of the pyrazole ring. This is a key strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors, as these appended groups often interact with key residues in the ATP-binding pocket of the target kinase.[1]

  • Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C for 4-12 hours, or perform the reaction in a microwave reactor at elevated temperatures for a shorter duration. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to obtain the 5-aryl-1-methyl-1H-pyrazole-4-carboxylate derivative.

Suzuki_Coupling IodoPyrazole Ethyl 5-iodo-1-methyl-1H- pyrazole-4-carboxylate Reaction Pd Catalyst, Base Solvent, Heat IodoPyrazole->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Product Ethyl 5-aryl-1-methyl-1H- pyrazole-4-carboxylate Reaction->Product caption General scheme of the Suzuki-Miyaura coupling reaction.

General scheme of the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between the iodo-pyrazole and a terminal alkyne. This reaction is invaluable for synthesizing compounds with a linear, rigid alkynyl linker, which can be used to probe deeper pockets within a kinase active site or to serve as a precursor for further transformations.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable solvent (e.g., THF, DMF).

  • Addition of Reagents: Add a base, typically an amine such as triethylamine or diisopropylethylamine, followed by the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by silica gel chromatography to yield the desired 5-alkynyl-1-methyl-1H-pyrazole-4-carboxylate.

Conclusion

This compound is a high-value, versatile building block that empowers medicinal chemists to rapidly generate diverse libraries of complex molecules. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the seamless integration of this key intermediate into drug discovery and development programs, ultimately accelerating the journey from hit identification to clinical candidate.

References

  • Benchchem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Benchchem. (2025). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Benchchem. (2025).
  • ResearchGate. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • National Center for Biotechnology Information. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • ChemicalBook. (n.d.).

Sources

ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in a multitude of bioactive molecules, exhibiting a wide range of therapeutic properties.[1] The strategic placement of an iodo group at the C5 position, along with the N-methyl and ethyl ester functionalities, renders this molecule a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.[1]

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this important synthetic intermediate.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the conventional numbering scheme used for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within a molecule. For the title compound, the ¹H NMR spectrum is expected to be relatively simple and highly informative.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Insights
H3~7.8 - 8.2Singlet (s)-The proton at the C3 position is the only aromatic proton on the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the ester group at C4. In similar pyrazole systems, the H3 proton typically resonates in this downfield region.[2] The absence of adjacent protons results in a singlet.
-OCH₂CH₃ (4c)~4.2 - 4.4Quartet (q)~7.1The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They will appear as a quartet due to coupling with the three protons of the methyl group.
N-CH₃ (1')~3.8 - 4.0Singlet (s)-The methyl group attached to the N1 of the pyrazole ring is expected to have a chemical shift in this range. This is a characteristic region for N-methyl groups in five-membered aromatic heterocycles.[3]
-OCH₂CH₃ (4d)~1.3 - 1.5Triplet (t)~7.1The terminal methyl protons of the ethyl ester are shielded relative to the methylene protons and will appear as a triplet due to coupling with the adjacent two protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the peaks to determine the relative number of protons for each signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C=O (4a)~162 - 165The carbonyl carbon of the ethyl ester is expected in this downfield region, which is characteristic for ester carbonyls.[4]
C3~140 - 145The C3 carbon is deshielded due to its position in the aromatic ring and its proximity to the electronegative nitrogen atom.[5]
C4~110 - 115The C4 carbon, substituted with the ester group, will have a chemical shift influenced by both the ring electronics and the ester functionality.[6]
C5~85 - 95The C5 carbon is directly bonded to the highly electronegative iodine atom, which results in a significant upfield shift due to the "heavy atom effect". This is a key diagnostic signal.[6]
-OC H₂CH₃ (4c)~60 - 62The methylene carbon of the ethyl ester is deshielded by the attached oxygen atom.
N-C H₃ (1')~35 - 40The N-methyl carbon chemical shift is typical for methyl groups on a nitrogen atom within a pyrazole ring.[5]
-OCH₂C H₃ (4d)~14 - 16The terminal methyl carbon of the ethyl group is found in the typical aliphatic region.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Data Acquisition:

    • Acquire the spectrum on a spectrometer with a carbon probe, typically at a frequency of 75 MHz or higher.

    • Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationRationale and Comparative Insights
~2980 - 3100Medium-WeakC-H stretch (aromatic and aliphatic)These absorptions correspond to the C-H stretching vibrations of the pyrazole ring and the methyl/ethyl groups.
~1710 - 1730StrongC=O stretch (ester)A strong absorption in this region is highly characteristic of the carbonyl group in an α,β-unsaturated ester.[7]
~1500 - 1580MediumC=N and C=C stretch (pyrazole ring)These bands are characteristic of the stretching vibrations within the pyrazole ring.
~1200 - 1250StrongC-O stretch (ester)A strong band in this region is indicative of the C-O single bond stretching of the ester functionality.
~1000 - 1100MediumC-N stretchThis absorption is associated with the stretching of the C-N bonds within the pyrazole ring.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data
m/zIonRationale and Comparative Insights
294[M]⁺The molecular ion peak is expected at m/z 294, corresponding to the molecular weight of C₈H₁₁IN₂O₂.
265[M - C₂H₅]⁺Loss of the ethyl group from the ester functionality is a common fragmentation pathway.[8]
249[M - OCH₂CH₃]⁺Cleavage of the ethoxy group from the ester is another expected fragmentation.[8]
167[M - I]⁺Loss of the iodine atom would result in a significant fragment at this m/z value.
127[I]⁺A peak corresponding to the iodine cation may also be observed.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization:

    • Electron Ionization (EI) is a common technique that will induce fragmentation.

    • Electrospray Ionization (ESI) is a softer ionization technique that will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 295.

  • Mass Analysis:

    • A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize Compound purification Purify (e.g., Crystallization) synthesis->purification nmr NMR (1H & 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Correlate Data nmr->interpretation ir->interpretation ms->interpretation validation Structure Confirmed interpretation->validation

Sources

1H NMR spectrum of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a senior application scientist, this document moves beyond a simple spectral report to offer a detailed interpretation grounded in the principles of NMR spectroscopy and the electronic environment of the pyrazole ring. This guide is designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who work with substituted pyrazole scaffolds. We will delve into the predicted chemical shifts, multiplicities, and coupling constants, explaining the underlying rationale for these assignments. Furthermore, a standardized protocol for sample preparation and data acquisition is provided to ensure reproducibility.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anti-inflammatory, analgesic, and anti-cancer agents.[1] The specific compound, this compound, is a versatile synthetic intermediate. The presence of an iodo group at the C5 position and an ester at C4 allows for a variety of subsequent chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures.[2]

Accurate structural elucidation is paramount in drug discovery and development. ¹H NMR spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the molecular structure and the electronic environment of protons within a molecule. This guide will provide a thorough interpretation of the ¹H NMR spectrum of this key pyrazole derivative.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify the distinct proton environments.

Caption: Molecular structure of this compound.

There are four distinct sets of protons in this molecule:

  • H-3: The single proton attached to the C3 position of the pyrazole ring.

  • N-CH₃: The three protons of the methyl group attached to the N1 position.

  • -OCH₂CH₃ (Methylene): The two protons of the methylene group of the ethyl ester.

  • -OCH₂CH₃ (Methyl): The three protons of the methyl group of the ethyl ester.

Predicted ¹H NMR Spectrum and Interpretation

Predicted Spectral Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-37.5 - 8.0Singlet (s)1H-
N-CH₃3.8 - 4.2Singlet (s)3H-
-OCH₂CH₃4.2 - 4.5Quartet (q)2H~7.1
-OCH₂CH₃1.2 - 1.5Triplet (t)3H~7.1
Rationale for Spectral Assignments
  • Chemical Shift (7.5 - 8.0 ppm): Protons on aromatic heterocyclic rings are typically deshielded and appear in the downfield region of the spectrum.[5] The precise chemical shift is influenced by the substituents on the ring. The electron-withdrawing nature of the adjacent carboxylate group at C4 and the iodine at C5 will deshield H-3, shifting it downfield.

  • Multiplicity (Singlet): The H-3 proton has no adjacent protons to couple with, therefore it will appear as a sharp singlet.

  • Chemical Shift (3.8 - 4.2 ppm): The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. This environment is more deshielded than a typical alkyl methyl group. The electron-withdrawing character of the pyrazole ring system contributes to this downfield shift.

  • Multiplicity (Singlet): These three protons are equivalent and have no neighboring protons to couple with, resulting in a singlet.

  • Methylene (-OCH₂-):

    • Chemical Shift (4.2 - 4.5 ppm): These protons are adjacent to an oxygen atom, which is strongly electron-withdrawing, causing a significant downfield shift.[6]

    • Multiplicity (Quartet): The methylene protons are coupled to the three protons of the adjacent methyl group. Following the n+1 rule, the signal will be split into a quartet (3+1 = 4).

  • Methyl (-CH₃):

    • Chemical Shift (1.2 - 1.5 ppm): These protons are in a standard alkyl environment but are slightly deshielded due to the proximity of the electronegative oxygen atom two bonds away.

    • Multiplicity (Triplet): The methyl protons are coupled to the two protons of the adjacent methylene group. According to the n+1 rule, the signal will be split into a triplet (2+1 = 3).

  • Coupling Constant (J ≈ 7.1 Hz): The coupling between the methylene and methyl protons of an ethyl group typically results in a coupling constant of around 7.1 Hz.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Use a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following is a general guide for setting up a 400 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve Sample in CDCl3 with TMS Filter Filter into NMR Tube Dissolve->Filter Tune Tune and Shim Spectrometer Filter->Tune Acquire Acquire Spectrum (16-32 scans) Tune->Acquire Process Fourier Transform, Phase Correction Acquire->Process Integrate Integration and Peak Picking Process->Integrate

Caption: Workflow for ¹H NMR data acquisition and processing.

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: A spectral width of approximately 12 ppm is sufficient to cover the expected chemical shifts.

    • Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each peak.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. The predicted spectrum consists of four distinct signals: a singlet for the pyrazole ring proton (H-3), a singlet for the N-methyl protons, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester. The rationale for these assignments is based on the electronic effects of the substituents and established principles of NMR spectroscopy. The provided experimental protocol offers a standardized method for acquiring high-quality ¹H NMR data for this and similar compounds, ensuring consistency and reproducibility in research and development settings.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871.
  • SpectraBase. (n.d.). N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[1-(4-tert-butylphenyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-448.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Oxford. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.
  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Pyrazole Derivatives

Introduction: The Enduring Significance of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic configuration and structural versatility have established it as a "privileged scaffold" – a molecular framework that consistently imparts a wide spectrum of biological activities to its derivatives.[2] From blockbuster anti-inflammatory drugs to cutting-edge anticancer agents, the pyrazole nucleus is a recurring motif in a multitude of pharmacologically active compounds.[3][4] This guide provides an in-depth technical exploration of the diverse biological activities of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core chemical properties that underpin their therapeutic utility, explore their mechanisms of action across various disease states, and provide detailed experimental protocols for their synthesis and biological evaluation.

The amphoteric nature of the pyrazole ring, possessing both a weakly acidic pyrrole-like nitrogen (N1) and a weakly basic pyridine-like nitrogen (N2), allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This inherent adaptability has fueled the development of a vast library of pyrazole derivatives with a remarkable range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

The fight against cancer has seen a significant contribution from pyrazole-based compounds, which have been shown to modulate a variety of oncogenic signaling pathways.[7] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the induction of apoptosis and the disruption of DNA replication.[5][7]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A prominent target for many anticancer pyrazole derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[3] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrazole derivatives have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.[5]

EGFR_Pathway EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)2.89Doxorubicin4.27[5]
Pyrazole-fused Curcumin AnalogMDA-MB-231 (Breast)3.64 - 16.13--[10]
Pyrazole-Thiadiazole HybridA549 (Lung)1.537--[11]
Polysubstituted PyrazoleHepG2 (Liver)2.0Cisplatin5.5[12]

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammation and pain.[13] At the forefront of this class of drugs is celecoxib, a pyrazole derivative that selectively targets the COX-2 enzyme, which is upregulated at sites of inflammation.[14] This selectivity spares the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Mechanism of Action: Selective Inhibition of COX-2

Arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever.[16] The larger and more flexible active site of COX-2 compared to COX-1 allows for the specific binding of celecoxib, which possesses a sulfonamide side chain that fits into a side pocket of the COX-2 active site.[15][17] This binding blocks the entry of arachidonic acid, thereby inhibiting the production of pro-inflammatory prostaglandins.[18]

COX2_Pathway COX-2 Pathway and Inhibition by Celecoxib Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 pathway by celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Pyrazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping and Fasting: Divide the rats into groups and fast them overnight with free access to water.

  • Compound Administration: Administer the pyrazole derivative or vehicle orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model
Pyrazole DerivativeDose (mg/kg)Time (h)% Inhibition of EdemaCitation
K-3100452.0[9][19]
Carboxyphenylhydrazone derivative (N9)-1More potent than celecoxib[11]
Pyrazoline derivative (2d)--Potent activity[20]
Pyrazole-based chalcone (10i)-542.41[21]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds.[4] Their mode of action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is a widely used technique to determine the antimicrobial activity of a compound.[16]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Pyrazole derivative solution (in DMSO)

  • Sterile cork borer

Procedure:

  • Media Preparation and Inoculation: Prepare the agar plates and inoculate them with a standardized suspension of the test microorganism.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the pyrazole derivative solution to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives
Pyrazole DerivativeMicroorganismZone of Inhibition (mm)ConcentrationCitation
Pyrazole-1-carbothiohydrazide derivative (21a)Aspergillus niger35-[22]
Pyrazole-1-carbothiohydrazide derivative (21c)Candida albicans25-[22]
Pyrazole analogue (3)Escherichia coli- (MIC: 0.25 µg/mL)100 µg/mL[19]
Pyrazole analogue (4)Streptococcus epidermidis- (MIC: 0.25 µg/mL)100 µg/mL[19]

Neuroprotective Effects: A New Frontier for Pyrazole Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to global health.[13] Recent research has highlighted the potential of pyrazole derivatives as neuroprotective agents, with mechanisms of action that include the inhibition of key enzymes involved in neurodegeneration and the reduction of oxidative stress.[9][23]

Mechanism of Action: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Pyrazole derivatives have been developed as potent and selective inhibitors of GSK-3β, thereby preventing tau hyperphosphorylation and its downstream pathological consequences.[20]

GSK3B_Pathway GSK-3β Pathway in Tau Hyperphosphorylation and Inhibition by Pyrazole Derivatives GSK3B_active Active GSK-3β Tau Tau Protein GSK3B_active->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Neuronal_Death Neuronal Death NFTs->Neuronal_Death Pyrazole Pyrazole Derivative Pyrazole->GSK3B_active Inhibits

Caption: Inhibition of GSK-3β by pyrazole derivatives prevents tau hyperphosphorylation.

Synthetic Strategies: Accessing the Pyrazole Core

The versatility of the pyrazole scaffold is matched by the numerous synthetic routes available for its construction. The most common and classical method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12]

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol describes a two-step synthesis of a representative 1,3,5-triaryl pyrazole derivative.

Step 1: Synthesis of Chalcone

  • Dissolve an aromatic ketone (e.g., acetophenone) in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Add an aromatic aldehyde (e.g., benzaldehyde) and stir the mixture at room temperature.

  • The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.

Step 2: Cyclization to Pyrazole

  • Reflux a mixture of the synthesized chalcone and phenylhydrazine in glacial acetic acid.

  • After cooling, the reaction mixture is poured into ice water.

  • The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to yield 1,3,5-triphenyl-1H-pyrazole.[24]

Pyrazole_Synthesis General Synthetic Workflow for 1,3,5-Triaryl Pyrazoles Aromatic_Ketone Aromatic Ketone Chalcone Chalcone Intermediate Aromatic_Ketone->Chalcone Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone Pyrazole 1,3,5-Triaryl Pyrazole Chalcone->Pyrazole Hydrazine Hydrazine Derivative Hydrazine->Pyrazole

Caption: Synthetic workflow for the preparation of 1,3,5-triaryl pyrazoles.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its chemical tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with enhanced selectivity and potency, as well as novel mechanisms of action. The exploration of pyrazole-based compounds as multi-target agents, capable of modulating several disease-related pathways simultaneously, represents a particularly exciting avenue for future drug discovery efforts. The wealth of knowledge surrounding the synthesis and biological evaluation of pyrazole derivatives, as outlined in this guide, provides a solid foundation for these future endeavors.

References

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  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (URL: [Link])

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

  • The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (URL: [Link])

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  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (URL: [Link])

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  • Design, synthesis, and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (URL: [Link])

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  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (URL: [Link])

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular elaboration have cemented its importance in the pursuit of novel therapeutics. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2]

Within this important class of heterocycles, ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate stands out as a particularly valuable synthetic intermediate. The strategic placement of an iodine atom at the 5-position provides a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions. This, combined with the N-methyl and ethyl carboxylate functionalities, makes it a highly versatile building block for constructing complex molecular architectures and generating diverse compound libraries for high-throughput screening.[1][3] This guide provides a comprehensive overview of its synthesis, reactivity, and application, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs.

Physicochemical Properties

While extensive experimental data for the title compound is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogues.

PropertyValue (Estimated)Rationale / Reference Compounds
Molecular Formula C₇H₉IN₂O₂Based on chemical structure
Molecular Weight 280.06 g/mol Based on chemical structure
Appearance Off-white to pale yellow solidGeneral observation for similar iodo-pyrazoles[1]
Solubility Soluble in organic solvents like DMF, DMSO, Ethyl Acetate, and chlorinated solventsGeneral solubility of functionalized pyrazole derivatives[1]
Reactivity The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactionsA key feature of aryl iodides in synthetic chemistry[1][4][5]

Synthesis of this compound

The synthesis of this compound is most effectively approached through a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the N-methylated pyrazole-4-carboxylate core, followed by a regioselective iodination at the C5 position.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Sandmeyer-type Reaction A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Methylhydrazine B->C D Diazotization (NaNO₂, H₂SO₄) C->D E Iodination (KI) D->E F This compound (Target Compound) E->F Suzuki_Workflow A Ethyl 5-iodo-1-methyl- 1H-pyrazole-4-carboxylate C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Ethyl 5-Aryl-1-methyl- 1H-pyrazole-4-carboxylate C->D Pd Catalyst, Base E Further Functionalization (e.g., Ester Hydrolysis, Amide Coupling) D->E F Kinase Inhibitor Candidate E->F Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (R¹-I) Diorgano_Pd R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Diorgano_Pd Transmetalation Diorgano_Pd->Pd0 Reductive Elimination Product R¹-C≡C-R² Diorgano_Pd->Product CuI Cu(I)I Cu_alkyne Cu(I)-C≡C-R² CuI->Cu_alkyne + H-C≡C-R² (Base) Cu_alkyne->Pd_complex from Cu Cycle Cu_alkyne->CuI caption Simplified Sonogashira catalytic cycle. R¹ = Pyrazole core.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Unlocking Molecular Complexity with a Versatile Pyrazole Scaffold

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate has emerged as a highly valuable and versatile intermediate. Its structure is primed for selective functionalization, featuring a stable pyrazole core—a well-established pharmacophore present in numerous FDA-approved drugs—and a reactive carbon-iodine bond that serves as a linchpin for sophisticated molecular construction.[1] The presence of the C5-iodo substituent makes this compound an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient assembly of complex molecular architectures that are often inaccessible through other synthetic routes.[1][2]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and strategic considerations for deploying this powerful building block. We will explore its application in cornerstone cross-coupling reactions, provide validated, step-by-step protocols, and discuss its role in the synthesis of biologically relevant molecules.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of its effective use.

PropertyValueReference
Molecular Formula C₇H₉IN₂O₂[3]
Molecular Weight 280.06 g/mol [3]
CAS Number 754219-01-3[3]
Appearance Off-white to pale yellow solidGeneral observation for similar iodo-pyrazoles[1]
Solubility Soluble in DMF, DMSO, chlorinated solvents, and other common organic solventsGeneral solubility of pyrazole derivatives[1]
Key Reactive Site C5-Iodo groupHighly susceptible to transition metal-catalyzed cross-coupling[1][2]

Core Synthetic Applications: The Power of Cross-Coupling

The primary utility of this compound lies in its capacity as an electrophilic partner in cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and broader substrate scope compared to bromo or chloro analogs.[4]

Suzuki-Miyaura Coupling: Forging Aryl-Pyrazole Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[5] It is the preeminent method for introducing aryl and heteroaryl moieties, which are critical for modulating the pharmacological profiles of drug candidates.[5]

Causality & Mechanistic Insight: The reaction proceeds via a palladium catalyst, typically Pd(0). The cycle begins with the oxidative addition of the C-I bond of the pyrazole to the Pd(0) center. This is followed by transmetalation with an organoboron species (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-I (Pyrazole) PdII_Complex R¹-Pd(II)L₂-I OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano Boronate R²-B(OR)₂ Boronate->Transmetalation Activated by Base Base Base (e.g., K₂CO₃) RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is an exceptionally efficient method for coupling terminal alkynes with aryl or vinyl halides.[4][6] This reaction introduces a rigid, linear alkynyl linker, a motif frequently used in medicinal chemistry to probe binding pockets or as a precursor for further transformations.[6]

Causality & Mechanistic Insight: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (similar to Suzuki), while a copper(I) co-catalyst activates the alkyne. The copper cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. This synergistic action allows the reaction to proceed under very mild conditions.[6]

Sonogashira_Workflow General Sonogashira Experimental Workflow Start Start: Dry Schlenk Flask (Inert Atmosphere) AddReagents Add Solids: 1. This compound 2. Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) 3. Copper(I) Iodide (CuI) 4. Base (e.g., Et₃N) Start->AddReagents AddSolvent Add Degassed Solvent (e.g., THF or DMF) AddReagents->AddSolvent AddAlkyne Add Terminal Alkyne (Dropwise at Room Temp) AddSolvent->AddAlkyne Reaction Stir at RT or Gentle Heat (Monitor by TLC/LC-MS) AddAlkyne->Reaction Workup Reaction Workup: 1. Filter through Celite 2. Aqueous Wash 3. Dry Organic Layer Reaction->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify End Final Product: 4-alkynyl-pyrazole derivative Purify->End

Caption: General experimental workflow for Sonogashira cross-coupling.[6]

Heck-Mizoroki Reaction: Accessing Alkenyl-Pyrazoles

The Heck-Mizoroki reaction provides a pathway to C-alkenylated pyrazoles by coupling the iodo-pyrazole with an alkene.[7] While less common for this specific substrate in the surveyed literature, the principles are well-established for iodo-pyrazoles and represent a powerful tool for introducing vinyl groups.[7]

Causality & Mechanistic Insight: The reaction involves the oxidative addition of the iodo-pyrazole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final alkenyl-pyrazole product and a hydridopalladium complex, which is converted back to the active Pd(0) catalyst by a base. Studies on similar substrates have shown that ligands like triethyl phosphite (P(OEt)₃) can be particularly effective for this transformation.[7]

Application in the Synthesis of Bioactive Molecules

The functionalized pyrazoles synthesized from this compound are key intermediates in the development of high-value molecules.

  • Kinase Inhibitors: Many kinase inhibitors, crucial in oncology, feature a substituted pyrazole core. The Suzuki and Sonogashira couplings are used to append the specific aryl, heteroaryl, or alkynyl groups necessary for binding to the kinase active site.[1]

  • Sildenafil Analogues: Sildenafil (Viagra) contains a pyrazolopyrimidinone core. This building block is an ideal starting point for synthesizing novel analogues to target different phosphodiesterase (PDE) isoenzymes, potentially leading to new treatments for a range of conditions.[1]

  • Anti-inflammatory Agents: The pyrazole ring is a central feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][8] This reagent enables the rapid generation of libraries of novel analogues to screen for improved efficacy, selectivity, or reduced side effects.[1]

  • Antimicrobial and Anticancer Agents: The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide range of compounds exhibiting antimicrobial and anticancer properties.[9][10]

Detailed Experimental Protocols

The following protocols are generalized and should be adapted by the researcher based on the specific substrate and laboratory conditions. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling (Conventional Heating)

This protocol describes the coupling of this compound with a generic arylboronic acid.[5]

Materials:

ReagentM.W.Amount (1 mmol scale)Equivalents
This compound280.06280 mg1.0
Arylboronic AcidVaries1.2 mmol1.2
Pd(PPh₃)₄1155.5658 mg0.05 (5 mol%)
K₂CO₃ (anhydrous)138.21276 mg2.0
1,4-Dioxane / Water (4:1)-5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (4 mL 1,4-dioxane and 1 mL water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1-methyl-1H-pyrazole derivative.

Protocol 2: Sonogashira Coupling

This protocol details a procedure for coupling with a terminal alkyne.[1][6]

Materials:

ReagentM.W.Amount (1 mmol scale)Equivalents
This compound280.06280 mg1.0
Terminal AlkyneVaries1.5 mmol1.5
PdCl₂(PPh₃)₂701.9014 mg0.02 (2 mol%)
Copper(I) Iodide (CuI)190.458 mg0.04 (4 mol%)
Triethylamine (Et₃N)101.190.42 mL (3 mmol)3.0
Anhydrous THF or DMF-5 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and triethylamine (3.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature while stirring.

  • Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.

  • Dilute the filtrate with additional ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its inherent reactivity, stability, and the strategic placement of its functional groups make it an indispensable tool for chemists.[3] The robust and versatile cross-coupling methodologies detailed herein provide reliable pathways for the efficient construction of diverse and complex molecular libraries, accelerating discovery programs in medicinal and materials chemistry.[1][6] The protocols and insights provided in this guide offer a solid foundation for researchers to harness the full synthetic potential of this valuable compound.

References

ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate for Advanced Research

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of this compound. This versatile heterocyclic building block is a key intermediate for the synthesis of complex molecular architectures. Its primary utility lies in the strategic placement of the iodine atom at the C5 position, which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. This guide will explore the compound's properties, its central role in modern synthetic chemistry, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Pyrazole-containing compounds exhibit a vast range of biological activities and are core components of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the PDE5 inhibitor Sildenafil.[2] Their prevalence stems from their ability to act as versatile pharmacophores that can engage in various biological interactions.

The functionalization of the pyrazole core is critical for exploring structure-activity relationships (SAR) and optimizing drug candidates.[1] this compound is a particularly valuable building block because the carbon-iodine bond is a versatile functional group for molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.[1] This allows for the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of compounds for screening and the targeted synthesis of complex pharmaceutical agents like kinase inhibitors.[1][3]

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective use and storage.

PropertyValueNotes
Chemical Formula C₇H₉IN₂O₂
Molecular Weight 279.07 g/mol
CAS Number 330773-98-3
Appearance Off-white to pale yellow solidBased on typical iodo-heterocycles.
Solubility Soluble in DMF, DMSO, Dioxane, THF, and chlorinated solvents.General solubility for similar pyrazole derivatives.
Stability Stable under standard laboratory conditions. Store away from light.Aryl iodides are generally light-sensitive.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood. Avoid inhalation of dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Utility: A Hub for Molecular Diversity

The primary value of this compound lies in the reactivity of its C5-I bond. This aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new bonds. The diagram below illustrates its central role as a synthetic intermediate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents (Iodopyrazole, Coupling Partner, Catalyst, Ligand, Base) prep_glass Dry Glassware (Oven or Flame Dry) setup Assemble Under Inert Atmosphere (N2 or Ar) prep_glass->setup add_solvents Add Degassed Solvent(s) setup->add_solvents heat_stir Heat and Stir (Monitor by TLC/LC-MS) add_solvents->heat_stir quench Cool and Quench Reaction heat_stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Application I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds between the iodopyrazole and an organoboron species. [4] Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) catalyst, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium complex; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst. [4][5]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq.)

  • Pd(PPh₃)₄ (Palladium Tetrakis) OR Pd(dppf)Cl₂ (0.02 - 0.05 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

  • Solvent System: e.g., Dioxane/Water (4:1) or Toluene/Ethanol/Water

Procedure:

  • Preparation: To an oven-dried round-bottom flask or microwave vial, add the iodopyrazole, boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodopyrazole is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientist's Note (Causality):

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base Selection: The base (e.g., K₂CO₃) is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center. [5]* Degassed Solvents: Removing dissolved oxygen from the solvents prevents oxidation and deactivation of the palladium catalyst.

Application II: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodopyrazole and a terminal alkyne, yielding 5-alkynyl pyrazole derivatives. [6] Mechanism Insight: This reaction typically uses a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the transfer of the alkynyl group. [6][7]

Representative Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.1 - 1.5 eq.)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.01 - 0.05 eq.)

  • Copper(I) Iodide (CuI) (0.02 - 0.10 eq.)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Solvent: THF or DMF (if the base is not used as the solvent)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the iodopyrazole, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Base Addition: Add the solvent (e.g., THF) and the amine base (e.g., TEA) via syringe. The mixture should be degassed.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Scientist's Note (Causality):

  • Copper(I) Co-catalyst: The role of CuI is to activate the alkyne, making it a more effective nucleophile for the transmetalation step. [6]While copper-free Sonogashira reactions exist, the classic Pd/Cu system is highly reliable for aryl iodides. [8]* Amine Base: The amine base (e.g., TEA) serves multiple purposes: it acts as a solvent, neutralizes the HI generated during the reaction, and helps to keep the copper catalyst in its active Cu(I) state.

Application III: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling the iodopyrazole with a primary or secondary amine. [9] Mechanism Insight: Similar to other cross-couplings, the reaction begins with oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex then coordinates to the amine. A base deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. [9]

Representative Protocol: Buchwald-Hartwig Amination

Ligand and base selection are critical and highly dependent on the amine substrate.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.1 - 1.5 eq.)

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.04 eq.)

  • Phosphine Ligand: e.g., XPhos, RuPhos, or BINAP (1.1 - 1.2 x moles of Pd)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 eq.)

  • Anhydrous Solvent: Toluene or Dioxane

Procedure:

  • Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried vial or flask.

  • Reagent Addition: Add the iodopyrazole and the anhydrous solvent. Stir for a few minutes to allow for pre-catalyst activation.

  • Amine Addition: Add the amine (if liquid, via syringe; if solid, add with other solids).

  • Reaction: Seal the vessel and heat with vigorous stirring. Typical temperatures range from 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Scientist's Note (Causality):

  • Bulky Phosphine Ligands: Ligands like XPhos are crucial. [10]Their steric bulk promotes the final reductive elimination step, which is often the rate-limiting step, and helps to stabilize the monoligated Pd(0) species that enters the catalytic cycle. [9]* Strong, Non-nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine once it coordinates to the palladium center, forming the key palladium-amide intermediate. [11]It must be non-nucleophilic to avoid competing side reactions with the aryl iodide.

Conclusion

This compound is a high-value, versatile building block for modern organic synthesis and drug discovery. Its strategically placed iodine atom provides a reliable and reactive handle for cornerstone palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions demonstrate the compound's utility in creating diverse C-C and C-N linkages, enabling the rapid assembly of complex molecular libraries for the development of novel therapeutics.

References

  • The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo. (n.d.). Benchchem.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
  • Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. (2005). Semantic Scholar.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.
  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). ACS Publications.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. (n.d.). Journal of the American Chemical Society.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. (n.d.). Benchchem.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling. (2020). YouTube.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PubMed Central.
  • Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate. (n.d.). ResearchGate.

Sources

Introduction: The Strategic Importance of 4-Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Suzuki Coupling Reactions with 4-Iodopyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1][2] Its prevalence in marketed drugs, from anti-inflammatory agents to oncology treatments, underscores its importance as a "privileged scaffold".[3][4] Among the various substituted pyrazoles, those functionalized at the 4-position are of particular interest. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for creating carbon-carbon bonds, enabling the direct installation of aryl, heteroaryl, and vinyl groups onto this strategic position.[5][6]

This guide provides an in-depth technical overview of the Suzuki coupling reaction using 4-iodopyrazole as the electrophilic partner. As an iodinated substrate, 4-iodopyrazole offers significant advantages due to the high reactivity of the carbon-iodine bond, which readily undergoes the initial oxidative addition step in the catalytic cycle.[7] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for rational reaction design, optimization, and troubleshooting from the perspective of an experienced application scientist.

The Core Mechanism: A Deeper Look into the Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organohalide, an organoboron species, and a base.[8] Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions with 4-iodopyrazole. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The high reactivity of the C-I bond in 4-iodopyrazole makes this initial step highly favorable and often rapid.[7] The Pd(0) species inserts itself into the carbon-iodine bond, forming a square planar Pd(II) intermediate.

  • Transmetalation : This is often the rate-determining step and is critically influenced by the choice of base. The organoboron reagent (e.g., a boronic acid) is activated by the base to form a more nucleophilic boronate species.[10][11] This activated species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 4-substituted pyrazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add 4-Iodopyrazole (Py-I) pd_intermediate1 Py-Pd(II)-I(L)₂ (Pd(II) Intermediate) ox_add->pd_intermediate1 transmetal Transmetalation pd_intermediate1->transmetal R-B(OH)₂ + Base pd_intermediate2 Py-Pd(II)-R(L)₂ transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 product 4-Substituted Pyrazole (Py-R) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with 4-iodopyrazole.

Parameter Optimization: Building a Self-Validating System

The success of a Suzuki coupling is not accidental; it is the result of a rational selection of parameters. Each component must be chosen to favor the catalytic cycle while minimizing side reactions.

The Palladium Catalyst and Ligand System

The choice of the palladium source and its associated ligand is the most critical decision in setting up a successful reaction.

  • Palladium(0) vs. Palladium(II) Pre-catalysts : While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective and commonly used, they can be sensitive to air and temperature.[7] More robust and common in modern applications are Pd(II) pre-catalysts such as Palladium(II) acetate (Pd(OAc)₂). These are reduced in situ to the active Pd(0) species.

  • The Role of the Ligand : The ligand stabilizes the palladium center and modulates its reactivity. For many 4-iodopyrazole couplings, standard triphenylphosphine (PPh₃) is sufficient. However, for more challenging substrates (e.g., sterically hindered boronic acids or electron-rich systems), more sophisticated ligands are required. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are industry-standard for difficult couplings.[7][12] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, accelerating the overall catalytic turnover.[13] Pre-formed pre-catalysts that incorporate these ligands, such as XPhos Pd G2, are often highly effective.[7][14]

The Indispensable Role of the Base

The base is not a passive component; it is essential for the transmetalation step.[10] Its selection can dramatically affect yield and reaction time.

  • Mechanism of Action : The base activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for the efficient transfer of the organic group to the palladium center.[11]

  • Common Choices : A range of inorganic bases is typically employed.

    • Carbonates : Sodium carbonate (Na₂CO₃) and Cesium carbonate (Cs₂CO₃) are workhorse bases, with Cs₂CO₃ often providing superior results due to its higher solubility in organic solvents.[7]

    • Phosphates : Potassium phosphate (K₃PO₄) is another strong and effective base, particularly useful for challenging couplings.[12][13]

    • Fluorides : Potassium fluoride (KF) can be used, especially when base-sensitive functional groups are present.[7]

Solvent System Selection

The solvent must dissolve, at least partially, both the organic substrates and the inorganic base. This is typically achieved using a biphasic mixture of an organic solvent and water.[7]

  • Organic Solvents : Ethereal solvents like 1,4-dioxane and 1,2-dimethoxyethane (DME) are very common.[7] Aromatic solvents like toluene can also be used.

  • Aqueous Phase : The presence of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. A typical ratio of organic solvent to water is around 3:1 to 4:1.[7]

Data-Driven Protocols

The following protocols provide a robust starting point for the Suzuki coupling of 4-iodopyrazoles. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

This protocol is a reliable starting point for coupling 4-iodopyrazoles with various aryl- and heteroarylboronic acids.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos ligand (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk tube or sealed vial

Step-by-Step Methodology:

  • To a Schlenk tube, add the 4-iodopyrazole derivative (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), the base (e.g., 1.5 mmol, 3.0 equiv), Pd(OAc)₂ (e.g., 0.01 mmol, 2 mol%), and SPhos (e.g., 0.02 mmol, 4 mol%).[15]

  • Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[12]

  • Using a syringe, add the degassed solvent mixture (e.g., 2.5 mL of 4:1 Dioxane/Water).

  • Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for 2-18 hours.[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.[7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage for rapid library synthesis.[5][6]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water

  • Microwave vial

Step-by-Step Methodology:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (e.g., 0.5 mmol), the arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (11.6 mg, 2 mol%), and Cs₂CO₃ (407 mg, 2.5 equiv).[7]

  • Add DME (3 mL) and H₂O (1.2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-15 minutes.[7]

  • Monitor for completion by TLC or LC-MS after cooling.

  • Once complete, cool the vial to room temperature. Quench the reaction with water and extract with ethyl acetate.

  • Perform a standard aqueous workup and purification by column chromatography as described in Protocol 1.[7]

Table 1: Summary of Optimized Reaction Conditions

The following table summarizes various reported conditions, which can serve as a guide for selecting a starting point for a specific transformation.

4-Iodopyrazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O90°C (MW), 5-12 min~80-95%[7]
Halogenated AminopyrazoleArylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2-3)Dioxane/H₂O80-120°C, 2-18 hGood-Exc.
4-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)-K₂CO₃ (2)EtOH/H₂O100°C (MW), 30 min~90%[16]
1-Boc-4-iodopyrazoleArylboronic acidPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3)Toluene/H₂O100°C, 12 hHigh[13]

Application Notes & Troubleshooting

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Common Problems and Solutions
  • Deiodination (Hydrodehalogenation) : This is the most common side reaction, where the iodine is replaced by a hydrogen atom, leading to the formation of the parent pyrazole.[17]

    • Cause : Often caused by the formation of a palladium-hydride species, which can be promoted by certain bases, solvents, or impurities.[13] Iodides are more prone to this than bromides or chlorides.[18]

    • Solution : Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to accelerate the desired reductive elimination.[17] Consider a milder or non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the reaction is run under a strictly inert atmosphere.[13][17]

  • Low or No Conversion : The starting material remains largely unreacted.

    • Cause : Inactive catalyst is the most likely culprit. This can be due to oxygen contamination or insufficient temperature. The transmetalation step may also be too slow.

    • Solution : Ensure all reagents and solvents are properly degassed. Increase the reaction temperature. Screen different bases; a stronger or more soluble base (e.g., switching from Na₂CO₃ to K₃PO₄ or Cs₂CO₃) can significantly accelerate transmetalation.[12] Consider a more active pre-catalyst system.[13]

  • Protodeboronation : The boronic acid coupling partner is consumed before it can participate in the reaction.

    • Cause : Boronic acids can be unstable, especially in the presence of strong bases and excess water at high temperatures.

    • Solution : Use the boronic acid in a slight excess (1.2-1.5 equiv). Consider switching to the corresponding pinacol boronate ester (Bpin), which is more stable.[19] Minimize reaction time and temperature where possible.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Analyze Crude Mixture (LCMS / NMR) start->check_sm deiodination Deiodination Product (Py-H) Observed? check_sm->deiodination sm_unreacted Mainly Unreacted Starting Material? check_sm->sm_unreacted homocoupling Boronic Acid Homocoupling? check_sm->homocoupling deiodination->sm_unreacted No sol_deiod 1. Use Bulky Ligand (SPhos) 2. Change Base (K₃PO₄) 3. Lower Temperature deiodination->sol_deiod Yes sm_unreacted->homocoupling No sol_sm 1. Check Degassing 2. Increase Temperature 3. Screen Stronger Base (Cs₂CO₃) 4. Use More Active Catalyst sm_unreacted->sol_sm Yes sol_homo 1. Ensure Inert Atmosphere 2. Lower Catalyst Loading 3. Use Boronate Ester (Bpin) homocoupling->sol_homo Yes end Successful Coupling homocoupling->end No / Minor sol_deiod->end sol_sm->end sol_homo->end

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-iodopyrazoles is a highly effective and strategic transformation for accessing diverse and complex molecules for drug discovery and materials science. The high reactivity of the C-I bond provides an excellent electrophilic handle for this reaction. Success hinges on a rational understanding of the catalytic cycle and the careful selection of catalyst, ligand, base, and solvent. By approaching reaction setup as a self-validating system and employing a logical troubleshooting workflow, researchers can reliably and efficiently synthesize novel 4-substituted pyrazoles, accelerating the pace of innovation.

References

Applications in Medicinal Chemistry: From Target to Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Medicinal chemistry is the cornerstone of modern drug discovery, a discipline that bridges chemistry with biology and pharmacology to design and develop new therapeutic agents.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key applications in the medicinal chemistry workflow. We will explore the causality behind experimental choices in critical stages, including hit identification, lead optimization, and preclinical assessment. This document provides detailed protocols for essential assays and frameworks for strategic decision-making, aiming to equip scientists with the knowledge to navigate the complex path from a biological target to a viable drug candidate.

Introduction: The Modern Drug Discovery Pipeline

The journey to bring a new drug to market is a lengthy, complex, and high-attrition process, often taking over a decade and costing billions of dollars.[2] The process is a multi-stage funnel, starting with thousands of potential compounds and resulting in a single approved therapeutic.[2] Medicinal chemistry is the engine that drives a compound through this pipeline, iteratively refining its structure to enhance efficacy, improve safety, and ensure "drug-like" properties.[1][3]

The modern drug discovery process can be visualized as a series of integrated stages, each with a specific goal. Success in this endeavor requires a multidisciplinary approach, combining the expertise of chemists, biologists, and pharmacologists.[3][4]

DrugDiscovery_Workflow TargetID Target Identification & Validation HitDisc Hit Identification (HTS, FBLD) TargetID->HitDisc HitToLead Hit-to-Lead (SAR) HitDisc->HitToLead LeadOpt Lead Optimization (ADMET, PK/PD) HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: The modern drug discovery and development pipeline.

Hit Identification: Finding a Starting Point

Once a biological target associated with a disease is validated, the search begins for "hits"—molecules that demonstrate a desired interaction with the target.[1][5] The primary goal is not to find a perfect drug, but to identify promising chemical starting points for optimization.[6] Two dominant strategies in this phase are High-Throughput Screening (HTS) and Fragment-Based Lead Discovery (FBLD).

High-Throughput Screening (HTS)

HTS involves the automated testing of large libraries, often containing hundreds of thousands to millions of compounds, against the biological target.[6] The causality behind choosing HTS is the desire to explore a vast and diverse chemical space quickly to find potent, albeit often imperfect, binders.[7]

Key Considerations for HTS Assay Development:

  • Robustness & Reproducibility: The assay must yield consistent results, typically validated by a Z'-factor greater than 0.5.[8]

  • Miniaturization: Assays are adapted to 384-well or 1536-well plate formats to conserve reagents and compound stocks.[8][9]

  • Automation Compatibility: The entire workflow, from liquid handling to data acquisition, must be suitable for robotic systems.[6]

Protocol: Fluorescence Polarization (FP) Assay for a Protein-Protein Interaction Target

This protocol describes a competitive FP assay to screen for inhibitors of a protein-protein interaction (PPI).

  • Principle: A small, fluorescently-labeled peptide (probe) derived from one of the interacting proteins will bind to the target protein, resulting in a high FP signal. A compound that disrupts this interaction will displace the probe, causing it to tumble more rapidly and thus decrease the FP signal.

  • Materials:

    • Target Protein

    • Fluorescently-labeled Peptide Probe

    • Assay Buffer (e.g., PBS, 0.01% Triton X-100)

    • 384-well, low-volume, black plates

    • Compound Library (typically at 10 mM in DMSO)

    • Plate reader with FP capabilities

  • Procedure:

    • Reagent Preparation: Dilute Target Protein and Fluorescent Probe to 2X final concentration in Assay Buffer.

    • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of compound from the library plate into the assay plate. Dispense 50 nL of DMSO for negative controls (high signal) and a known inhibitor for positive controls (low signal).

    • Protein Addition: Add 12.5 µL of the 2X Target Protein solution to all wells. Incubate for 15 minutes at room temperature.

    • Probe Addition: Add 12.5 µL of the 2X Fluorescent Probe solution to all wells. The final volume is 25 µL.

    • Incubation: Incubate the plates for 1 hour at room temperature, protected from light.

    • Data Acquisition: Read the plates on a plate reader using appropriate excitation and emission filters for the fluorophore.

  • Data Analysis & Hit Criteria:

    • Calculate the percent inhibition for each compound relative to the controls.

    • A "hit" is typically defined as a compound that shows inhibition greater than 3 standard deviations from the mean of the negative controls (or >50% inhibition).

    • All hits must be confirmed through re-testing and dose-response curves to determine potency (IC50).

Fragment-Based Lead Discovery (FBLD)

FBLD is an alternative approach that screens smaller, low-molecular-weight compounds ("fragments") at higher concentrations.[10][11] The rationale is that while these fragments bind with low affinity, they do so very efficiently and can serve as highly optimizable starting points.[12] FBLD often leads to lead compounds with better physicochemical properties compared to HTS hits.

Comparison of Hit Identification Strategies

FeatureHigh-Throughput Screening (HTS)Fragment-Based Lead Discovery (FBLD)
Library Size 100,000s - Millions1,000s
Compound MW (Da) ~500< 300 ("Rule of Three")[11]
Screening Conc. Low µMHigh µM to mM
Hit Affinity nM to low µMµM to mM
Primary Technology Biochemical/Cell-based assaysBiophysical (NMR, SPR, X-ray)[13]
Hit Rate 0.1 - 1%3 - 10%

Hit-to-Lead and Lead Optimization: The Iterative Cycle of Design

Once confirmed hits are identified, the medicinal chemistry campaign begins in earnest. This phase involves an iterative cycle of designing, synthesizing, and testing new analogs to transform a promising hit into a "lead" compound, and then optimizing that lead into a preclinical candidate.[3][14]

Optimization_Cycle Design Design (SAR, in silico) Synthesize Synthesize Analog Design->Synthesize Test Test (in vitro assays) Synthesize->Test Analyze Analyze Data (Potency, ADMET) Test->Analyze Analyze->Design New Hypothesis

Caption: The iterative Design-Synthesize-Test-Analyze cycle.

Structure-Activity Relationship (SAR)

SAR is the fundamental principle that a molecule's biological activity is directly related to its chemical structure.[15][16] By systematically modifying a hit compound's structure—for example, by altering functional groups or changing the core scaffold—chemists can determine which parts of the molecule are essential for activity.[14][17] This process provides critical insights that guide the design of more potent and selective analogs.[15] Computational tools like molecular docking and quantitative SAR (QSAR) are now integral to this process, allowing for more rapid and accurate predictions.[14][15]

Optimizing for "Drug-Likeness": ADMET Profiling

A potent molecule is useless if it cannot reach its target in the body or if it is toxic. The lead optimization phase heavily focuses on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[18] Early assessment of ADMET properties is crucial to reduce the high attrition rates of drug candidates in later stages.[18]

Lipinski's Rule of Five: A Foundational Guideline

Formulated by Christopher Lipinski in 1997, the "Rule of Five" provides a set of simple physicochemical parameters to evaluate the "drug-likeness" of a molecule and its potential for good oral bioavailability.[19][20] While not a strict rule, it serves as an invaluable guide during lead optimization.[21] A compound is more likely to have poor absorption or permeation if it violates more than one of the following criteria[19][20][22]:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Lipophilicity): ≤ 5

  • Hydrogen Bond Donors: ≤ 5

  • Hydrogen Bond Acceptors: ≤ 10

Application Note: Tiered ADMET Screening Cascade

A tiered approach is used to manage resources, starting with high-throughput in vitro assays and progressing to more complex and resource-intensive studies for only the most promising compounds.

  • Tier 1 (Early Stage - High Throughput):

    • Solubility: Kinetic solubility assay to flag compounds with poor solubility.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) as a surrogate for passive diffusion.

    • Metabolic Stability: Incubation with human liver microsomes to assess susceptibility to Phase I metabolism.[23]

  • Tier 2 (Lead Optimization - Medium Throughput):

    • Permeability: Caco-2 cell assay to assess active transport and efflux.[18]

    • Metabolic Stability: Incubation with hepatocytes to assess both Phase I and Phase II metabolism.[24]

    • CYP450 Inhibition: Assays against major cytochrome P450 isoforms (e.g., 3A4, 2D6) to flag potential for drug-drug interactions.[18]

    • Plasma Protein Binding: To determine the fraction of unbound, active drug.

  • Tier 3 (Candidate Selection - Low Throughput):

    • In vivo Pharmacokinetics (PK): Administration to animal models (e.g., rat) to determine key parameters like half-life (t½), clearance (CL), and oral bioavailability (F).[25]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Principle: The compound is incubated with HLM, which contains key drug-metabolizing enzymes (CYP450s). The rate of disappearance of the parent compound over time is measured to predict its metabolic clearance.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (cofactor for CYP450s)

    • Phosphate Buffer (pH 7.4)

    • Test compound and positive control (e.g., testosterone)

    • Acetonitrile with internal standard for reaction quenching

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a master mix of HLM and buffer in a 96-well plate and pre-warm to 37°C.

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • Data Analysis:

    • Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • From this, in vitro intrinsic clearance (CLint) can be calculated and used to predict in vivo hepatic clearance.[24]

Conclusion: Synthesizing Success

The application of medicinal chemistry in drug discovery is a dynamic and intricate process of multiparameter optimization.[21] It begins with casting a wide net to find initial hits and progressively funnels down to a single candidate through iterative cycles of design and testing. Success is not merely about achieving high potency against a target. It requires a holistic approach that balances potency with selectivity, pharmacokinetic properties, and safety from the earliest stages of discovery.[14][26] By understanding the causality behind each experimental strategy and employing robust, validated protocols, researchers can more effectively navigate the path to discovering the next generation of medicines.

References

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  • Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) Platform Services. University of Cape Town. [Link]

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Sources

experimental setup for reactions involving ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of Ethyl 5-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, present in a wide array of FDA-approved drugs that exhibit anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The functionalization of this heterocyclic system is a key strategy for modulating the pharmacological profiles of lead compounds. This compound emerges as a particularly valuable synthetic intermediate. Its structure incorporates a reactive C-I bond at the 5-position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for drug discovery and the targeted synthesis of complex molecular architectures.[5][6]

This document serves as a detailed guide for researchers, providing both the theoretical basis and practical, step-by-step protocols for leveraging this versatile building block in three cornerstone C-C bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki couplings.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the primary reagent.

PropertyValue
Molecular Formula C₇H₉IN₂O₂
Molecular Weight 280.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMF, DMSO, THF, and chlorinated solvents.
CAS Number 31037-02-2

Safety and Handling Precautions:

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[7][10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]

    • Avoid breathing dust or fumes.[7][11]

    • Wash hands thoroughly after handling.[7][11]

    • In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[10]

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[8]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[12] For this compound, this reaction is ideal for introducing a wide range of aryl and heteroaryl substituents. The high reactivity of the C-I bond facilitates the initial oxidative addition step, often allowing for milder reaction conditions.[13]

General Reaction Scheme

Suzuki_Reaction Pyrazole This compound reagents + Pyrazole->reagents BoronicAcid R-B(OH)₂ (Aryl or Heteroaryl boronic acid) arrow Pd Catalyst, Base Solvent, Heat BoronicAcid->arrow Product Ethyl 5-Aryl-1-methyl-1H-pyrazole-4-carboxylate reagents->BoronicAcid arrow->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (Conventional Heating)

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 280 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Ar or N₂). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol). Add the degassed solvent system (e.g., 5 mL of 4:1 dioxane:water).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[12][14]

Causality and Optimization
  • Catalyst Choice: Pd(PPh₃)₄ is a reliable Pd(0) source that is effective for a broad range of substrates. For more challenging couplings, other catalysts like PdCl₂(dppf) may be employed.

  • Base Selection: The base is crucial for activating the boronic acid and neutralizing the acid byproduct.[12] Cs₂CO₃ is often more effective than K₂CO₃ for less reactive boronic acids due to its higher solubility and basicity.

  • Solvent System: The dioxane/water mixture is effective at dissolving both the organic reagents and the inorganic base, facilitating the reaction.

Catalytic Cycle Visualization

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-I pd_complex R¹-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²B(OH)₂ Base pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Product: R¹-R² R1 R¹ = Pyrazole R2 R² = Aryl

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 2: Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)–C(sp) bonds.[15] It uniquely employs a dual-catalyst system of palladium and copper.[16] This reaction is invaluable for introducing alkynyl moieties, which are important pharmacophores and versatile handles for further synthetic transformations like click chemistry.

General Reaction Scheme

Sonogashira_Reaction Pyrazole This compound reagents + Pyrazole->reagents Alkyne R-C≡C-H (Terminal Alkyne) arrow Pd Cat., Cu(I) Cat. Base, Solvent Alkyne->arrow Product Ethyl 5-Alkynyl-1-methyl-1H-pyrazole-4-carboxylate reagents->Alkyne arrow->Product Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition (R¹-I) pd_intermediate R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_intermediate Transmetalation pd_intermediate->pd0 Reductive Elimination (Product: R¹-C≡CR²) cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide H-C≡CR² Base cu_acetylide->pd_complex cu_acetylide->cu_halide To Pd Cycle Heck_Reaction Pyrazole This compound reagents + Pyrazole->reagents Alkene Alkene (e.g., n-Butyl Acrylate) arrow Pd Catalyst, Base Solvent, Heat Alkene->arrow Product Substituted Alkene Product reagents->Alkene arrow->Product Workflow start Start: Reagents & Glassware setup Reaction Setup (Pyrazole, Coupling Partner, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) setup->inert addition Add Catalyst & Solvent inert->addition reaction Heat & Stir (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis end Final Product analysis->end

Sources

Introduction: The Pyrazole Scaffold and the Strategic Advantage of a Pre-functionalized Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate: A Versatile Building Block for Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.[1][2][3] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that make it an exceptional pharmacophore. Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties.[4][5] The success of drugs like Celecoxib (an anti-inflammatory), Sildenafil (a PDE5 inhibitor), and various kinase inhibitors underscores the therapeutic relevance of this scaffold.[3][6]

In the quest for novel chemical entities, the efficiency of synthesis is paramount. This compound emerges as a highly strategic building block for researchers in drug development. This compound is pre-functionalized with key features that allow for rapid and controlled diversification:

  • The 1-Methyl Group: Alkylation of the N1 position provides regiochemical stability and prevents unwanted side reactions or isomerism in subsequent coupling steps.

  • The 4-Carboxylate Group: The ethyl ester serves as a versatile handle for further modifications, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to an alcohol.

  • The 5-Iodo Group: The carbon-iodine bond is the key reactive site, serving as an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, enabling the systematic exploration of the chemical space around the pyrazole core.

This guide provides a senior application scientist's perspective on leveraging this building block, offering detailed protocols, mechanistic insights, and practical advice for its application in synthesizing novel compound libraries.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource/Comment
Molecular Formula C₇H₉IN₂O₂-
Molecular Weight 279.06 g/mol -
Appearance Off-white to pale yellow solidGeneral observation for similar iodo-pyrazoles.[6]
Solubility Soluble in DMF, DMSO, chlorinated solvents (e.g., DCM), and THF.General solubility for functionalized pyrazole derivatives.[6]
Reactivity The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions.The primary mode of application for this building block.[6][7]

Proposed Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides insight into its structure and potential impurities. A common approach involves the cyclization to form the pyrazole core, followed by a regioselective iodination.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Regioselective Iodination A Ethyl 2-(ethoxymethylene)-3-oxobutanoate C Ethyl 1-methyl-1H-pyrazole-4-carboxylate A->C EtOH, Reflux B Methylhydrazine B->C D Ethyl 1-methyl-1H-pyrazole-4-carboxylate F This compound D->F Acetonitrile, Heat E N-Iodosuccinimide (NIS) E->F

Caption: Proposed two-step synthesis of the title compound.

Application in Cross-Coupling Reactions: Building Molecular Diversity

The true power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The C5-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in kinase inhibitors and other targeted therapies.[8]

Causality Behind Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)ligands provide a stable Pd(0) source. Other catalysts like Pd(dppf)Cl₂ can also be effective, particularly for more challenging substrates.

  • Base: A base is crucial for activating the boronic acid via formation of a boronate complex, which facilitates the transmetalation step. K₂CO₃ or Cs₂CO₃ are commonly used; cesium carbonate is more basic and can accelerate the reaction but is also more expensive.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical. The organic solvent solubilizes the pyrazole and catalyst, while water is necessary to dissolve the inorganic base.[9]

G A Ethyl 5-iodo-1-methyl- 1H-pyrazole-4-carboxylate C Setup Reaction Vessel (Add Pyrazole, Boronic Acid, Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D Add Degassed Solvent (e.g., Dioxane/Water) C->D E Heat Reaction (Conventional or Microwave) D->E F Reaction Work-up (Extraction) E->F G Purification (Column Chromatography) F->G H Ethyl 5-(aryl)-1-methyl- 1H-pyrazole-4-carboxylate G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling (Conventional Heating)

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired 4-aryl-pyrazole derivative.[8]

Microwave-Assisted Protocol: For high-throughput synthesis, microwave irradiation can dramatically reduce reaction times to 5-20 minutes at temperatures of 90-120 °C.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[10] The resulting alkynyl-pyrazoles are valuable intermediates for constructing more complex heterocyclic systems or as final products in materials science and medicinal chemistry.[7]

Causality Behind Protocol Choices:

  • Dual Catalysis: The reaction relies on a synergistic palladium/copper catalytic system. The palladium catalyst functions as in the Suzuki reaction, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step onto the palladium center.[7][10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX acid formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to ensure the stability of the catalytic species.

G A Ethyl 5-iodo-1-methyl- 1H-pyrazole-4-carboxylate C Setup Reaction Vessel (Add Pyrazole, PdCl₂(PPh₃)₂, CuI) A->C B Terminal Alkyne E Add Alkyne (Dropwise) B->E D Add Anhydrous Solvent & Amine Base C->D D->E F Stir at RT or Gentle Heat E->F G Reaction Work-up (Filtration, Extraction) F->G H Purification (Column Chromatography) G->H I Ethyl 5-(alkynyl)-1-methyl- 1H-pyrazole-4-carboxylate H->I

Caption: General experimental workflow for Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF (or DMF) followed by triethylamine (TEA, 3.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11] This reaction allows for the direct coupling of amines with the iodo-pyrazole, providing access to a wide range of 5-amino-pyrazole derivatives.

Causality Behind Protocol Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand. The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes the crucial reductive elimination step that forms the C-N bond. Common ligands include XPhos, SPhos, or BINAP.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coupling. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, aprotic solvents with high boiling points, such as toluene or 1,4-dioxane, are necessary to achieve the temperatures required for the reaction.

Detailed Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.03 eq) and a suitable phosphine ligand (e.g., XPhos, 0.06 eq) to a dry Schlenk tube. Add anhydrous toluene and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Reagent Addition: To this mixture, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Further Derivatization: The Carboxylate Handle

The ethyl ester at the C4 position provides a secondary point for diversification. Standard saponification conditions (e.g., LiOH or NaOH in a THF/water mixture) can cleanly hydrolyze the ester to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides, further expanding the accessible chemical space.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis and drug discovery. Its pre-functionalized nature allows for the rapid and regioselective introduction of aryl, alkynyl, and amino substituents through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein offer a solid foundation for researchers to harness the potential of this intermediate, accelerating the design and synthesis of novel pyrazole-based compounds for evaluation as next-generation therapeutics.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Royalchem. (2024).
  • M.J.P. Rohilkhand University.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Wikipedia. Sonogashira coupling.
  • BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the causality behind experimental choices, providing you with not just protocols, but a foundational understanding to adapt and optimize this reaction for your specific needs.

Introduction: The Importance of a Key Intermediate

This compound is a valuable heterocyclic building block in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs.[1][2] The iodine atom at the C5 position acts as a versatile synthetic handle, enabling the construction of complex molecular architectures through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] Achieving a high yield of the desired C5-iodo regioisomer is critical for the efficiency of subsequent discovery and development efforts.

This guide focuses on the most common and regioselective route: the synthesis of the ethyl 1-methyl-1H-pyrazole-4-carboxylate precursor followed by directed ortho-metalation (lithiation) and subsequent iodination.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Regioselective Iodination A Ethyl (ethoxymethylene) cyanoacetate C Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate A->C Ethanol, Reflux B Methylhydrazine B->C D Diazotization & Reduction (Not detailed here) C->D E Ethyl 1-methyl-1H- pyrazole-4-carboxylate D->E F Ethyl 1-methyl-1H- pyrazole-4-carboxylate H Ethyl 5-iodo-1-methyl-1H- pyrazole-4-carboxylate (Target) F->H G 1. n-BuLi, THF, -78°C 2. Iodine (I₂) G->H Directed Metalation

Caption: Troubleshooting workflow for low yield issues.

Question 2: I've isolated an iodo-pyrazole, but my NMR analysis shows it's the wrong isomer. Why did I get the C4-iodo product instead of the C5-iodo product?

Answer: This is a critical regioselectivity issue and almost certainly means you used an electrophilic iodination method instead of the directed metalation route. The electronic nature of the pyrazole ring dictates the site of reaction.

Scientific Rationale:

The C4 position of the pyrazole ring is the most electron-rich and nucleophilic. [4]Therefore, direct electrophilic substitution using reagents like N-Iodosuccinimide (NIS) or Iodine with an oxidant (like Ceric Ammonium Nitrate, CAN) will overwhelmingly favor iodination at the C4 position. [3][5] To achieve C5 iodination, you must override these electronic effects. This is accomplished by using a directed ortho-metalation strategy. The n-BuLi first coordinates to the N1 nitrogen and then selectively deprotonates the adjacent C5 position, creating a nucleophilic carbanion at the desired location. This lithium pyrazolide intermediate is then "trapped" by elemental iodine to install the iodo group exclusively at C5. [3][6]

Caption: Regioselectivity of pyrazole iodination methods.

Comparative Iodination Methods:

MethodReagentsPosition IodinatedTypical YieldReference
Directed Metalation n-BuLi, then I₂C5 Good to Excellent[3][5]
Oxidative Iodination I₂, Ceric Ammonium Nitrate (CAN)C4 Good to Excellent[3][5]
Electrophilic (Halogen Source) N-Iodosuccinimide (NIS)C4 Good[7]
Green Iodination I₂, H₂O₂ in WaterC4 Good to Excellent[8]

Question 3: My reaction mixture turned dark brown/black after adding n-BuLi, and the final product is a complex, inseparable mixture. What happened?

Answer: A dark, complex mixture often indicates significant side reactions or decomposition. This can happen if the reaction conditions are not carefully controlled, particularly with highly reactive organolithium reagents.

Potential Causes & Recommended Solutions:

  • Reaction Temperature Too High: If the solution warms significantly during or after the n-BuLi addition, the reagent can react with the THF solvent or the ester functional group on your substrate. The ester group is susceptible to nucleophilic attack. Solution: Ensure the reaction is maintained at -78 °C throughout the lithiation and until the iodine is added. Add the n-BuLi dropwise to control any exotherm.

  • Slow Addition of Iodine: Once the lithium pyrazolide is formed, it should be quenched with iodine relatively quickly. Letting the lithiated intermediate sit for an extended period, especially if the temperature rises, can lead to decomposition. Solution: Prepare a solution of iodine in anhydrous THF beforehand. Once the lithiation stirring time is complete (e.g., 1 hour), add the iodine solution steadily over a few minutes while maintaining the -78 °C temperature.

  • Impure Starting Material: Impurities in your ethyl 1-methyl-1H-pyrazole-4-carboxylate can react with n-BuLi to generate undesired side products. Solution: Ensure your starting material is pure before beginning the iodination. If necessary, purify it via column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the synthesis, creating the pyrazole ring itself? A1: The common route to the precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate, often starts from the condensation of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine. [9]This forms an aminopyrazole intermediate, which can then be converted to the desired pyrazole.

Q2: Are there any "greener" methods for pyrazole iodination? A2: Yes, environmentally friendly methods have been developed, such as using hydrogen peroxide and a half equivalent of iodine in water. [8]However, it's crucial to note that this method is an electrophilic substitution and will produce the C4-iodo isomer, not the C5-iodo isomer targeted in this guide. [6][8] Q3: How should I purify the final product? A3: The most common and effective method for purifying this compound is column chromatography on silica gel. [6][10]A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and increasing to 20%). Monitor fractions by TLC to isolate the pure product. [10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Precursor)

This protocol is adapted from established methods for pyrazole synthesis. [11]

  • To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, slowly add methylhydrazine (1 equivalent) under ice bath cooling.

  • Allow the reaction mixture to warm to room temperature and stir for 16-18 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography, eluting with a mixture of dichloromethane and ethyl acetate to yield the pure product.

Protocol 2: Synthesis of this compound

This protocol is adapted from regioselective iodination procedures. [3][6][5]

  • Preparation: Rigorously dry all glassware. Set up a round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Reaction Setup: Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 mmol, 1 eq) in anhydrous tetrahydrofuran (THF, 5 mL) under the inert atmosphere.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. With vigorous stirring, add n-butyllithium (1.3 eq, e.g., 0.52 mL of a 2.5 M solution in hexanes) dropwise via syringe over 5 minutes.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Iodination: In a separate, dry flask, dissolve elemental iodine (I₂) (1.5 eq, 381 mg) in anhydrous THF (2 mL).

  • Add the iodine solution dropwise to the lithium pyrazolide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford the title compound.

References

  • Benchchem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Benchchem. (2025). Identifying side reactions in the synthesis of iodinated pyrazoles. Benchchem Technical Guides.
  • Koppel, I., et al. (2021). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine.
  • Aggarwal, N., et al. (2014).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • Benchchem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem Technical Guides.
  • Belei, D., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • ChemicalBook. (n.d.).
  • Benchchem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem Technical Guides.
  • Benchchem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. Benchchem Technical Guides.
  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
  • Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Purification of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic building block. The protocols and troubleshooting advice herein are grounded in established chemical principles to ensure reproducibility and high-purity outcomes.

Troubleshooting & Optimization Guides

This section provides detailed experimental protocols for the most effective purification techniques for this compound. The causality behind critical steps is explained to empower users to make informed decisions during their experiments.

Guide 1: High-Resolution Purification via Silica Gel Column Chromatography

Column chromatography is the most robust and widely used method for purifying substituted pyrazoles, especially when dealing with closely related impurities or when the product is an oil.[1] The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (solvent eluent).

G cluster_prep Preparation cluster_main Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Optimal Rf ~0.3-0.4 Load 3. Load Crude Product (Minimal Solvent) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Maintain constant flow Monitor 5. Monitor Fractions (TLC Analysis) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Pool fractions with pure product Evap 7. Solvent Removal (Rotary Evaporator) Combine->Evap Dry 8. High-Vacuum Drying Evap->Dry Yields Purified Product G Start Crude Product in Hot Solvent Cool Cool Solution Slowly Start->Cool Result Observe Outcome Cool->Result Crystals Pure Crystals Formed (Success!) Result->Crystals Ideal Oil Compound 'Oils Out' Result->Oil Problem 1 NoCrystals No Crystals Form Result->NoCrystals Problem 2 LowYield Low Yield Result->LowYield Problem 3 Oil_Sol1 Add more 'good' solvent, reheat, cool slowly. Oil->Oil_Sol1 Oil_Sol2 Use seed crystal. Oil->Oil_Sol2 Oil_Sol3 Change solvent system. Oil->Oil_Sol3 NoCrystals_Sol1 Concentrate solution (boil off solvent). NoCrystals->NoCrystals_Sol1 NoCrystals_Sol2 Scratch flask with glass rod. NoCrystals->NoCrystals_Sol2 NoCrystals_Sol3 Add a seed crystal. NoCrystals->NoCrystals_Sol3 LowYield_Sol1 Use minimum hot solvent for dissolution. LowYield->LowYield_Sol1 LowYield_Sol2 Ensure thorough cooling (ice bath). LowYield->LowYield_Sol2

Sources

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.

Section 1: Regioselectivity in Pyrazole Synthesis

Controlling the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is a critical challenge in pyrazole synthesis. This reaction can lead to two different regioisomeric pyrazoles, and achieving a high yield of the desired isomer is crucial for the efficiency of drug discovery and development.[1]

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it important?

A1: Regioselectivity is the preference for the formation of one constitutional isomer over others in a chemical reaction. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomeric pyrazoles can be formed.[1][2] Controlling the formation of a specific isomer is critical because different regioisomers can exhibit vastly different biological activities and physicochemical properties.[1]

Q2: What are the main factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[2]

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group is more electrophilic and thus more susceptible to attack.[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, directing the attack to the less sterically hindered site.[2]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence the regioselectivity.[2] Acidic conditions, for example, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[2]

Troubleshooting Guide: Poor Regioselectivity

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar electronic and steric properties, resulting in little to no preference for the site of initial hydrazine attack.[1]

Solutions:

  • Solvent Modification: The choice of solvent can dramatically alter the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of the 5-arylpyrazole isomer, with ratios up to 99:1.[3]

  • pH Control: Adjusting the pH of the reaction mixture can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the reaction pathway. A systematic screening of pH conditions is recommended.

  • Temperature Variation: Lowering the reaction temperature may enhance the selectivity by favoring the pathway with the lower activation energy.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the inherent electronic and steric properties of the substrates favor the formation of the unwanted isomer under standard conditions.[1]

Solutions:

  • Catalyst Introduction: The use of catalysts can alter the reaction mechanism and favor the formation of the desired regioisomer. Both acid and base catalysis should be explored.

  • Alternative Synthetic Routes: If modifying the Knorr synthesis is unsuccessful, consider alternative methods such as 1,3-dipolar cycloaddition reactions or multi-component reactions which can offer different regiochemical outcomes.[4][5]

Experimental Protocol: Regioselective Synthesis using Fluorinated Alcohols

This protocol is adapted from the work of Fustero et al., demonstrating improved regioselectivity in pyrazole formation.[3]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (1.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in TFE or HFIP in a sealed reaction vessel.

  • Add the substituted hydrazine to the solution.

  • Heat the reaction mixture at a predetermined temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Analyze the product mixture by ¹H NMR or HPLC to determine the regioisomeric ratio.

SolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)
Ethanol80~1:1.3
TFE80>99:1
HFIP80>99:1

Table 1: Comparison of solvent effects on the regioselectivity of a model pyrazole synthesis. Data is illustrative and based on trends reported in the literature.[3]

Decision-Making Workflow for Optimizing Regioselectivity

G start Start: Poor Regioselectivity Observed check_bias Do substrates have significant steric or electronic bias? start->check_bias no_bias Issue: ~1:1 Mixture of Isomers check_bias->no_bias No has_bias Issue: Undesired Isomer is Major Product check_bias->has_bias Yes solvent_mod Solution 1: Modify Solvent (e.g., TFE, HFIP) no_bias->solvent_mod catalyst Solution 1: Introduce Catalyst (Acid or Base) has_bias->catalyst ph_control Solution 2: Control pH solvent_mod->ph_control temp_var Solution 3: Vary Temperature ph_control->temp_var end End: Desired Regioisomer Obtained temp_var->end alt_route Solution 2: Explore Alternative Synthetic Routes catalyst->alt_route alt_route->end

Caption: Workflow for troubleshooting poor regioselectivity.

Section 2: Cyclization and Reaction Conditions

The efficiency of the cyclization step to form the pyrazole ring is highly dependent on the reaction conditions. Incomplete reactions, side product formation, and harsh conditions that are incompatible with sensitive functional groups are common challenges.

Frequently Asked Questions (FAQs)

Q3: My pyrazole synthesis is not going to completion. What are potential causes?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reaction Time or Temperature: The cyclization-dehydration step can be slow and may require prolonged heating.[6]

  • Reversibility of Intermediates: The formation of initial adducts can be reversible. Shifting the equilibrium towards the product, for example by removing water, can drive the reaction to completion.

  • Steric Hindrance: Highly substituted reactants may react slowly due to steric hindrance, requiring more forcing conditions.

Q4: I am observing significant side product formation. What are the common side reactions?

A4: Common side reactions include:

  • Formation of Pyrazoline Intermediates: In some cases, stable 5-hydroxypyrazoline intermediates can be isolated and may require a separate dehydration step to form the pyrazole.[3]

  • Hydrazone Formation without Cyclization: The hydrazine may react with only one carbonyl group to form a stable hydrazone.

  • Decomposition of Reactants: Hydrazines and some 1,3-dicarbonyl compounds can be unstable, especially at elevated temperatures or under strongly acidic or basic conditions, leading to discoloration and impurities.[7]

Troubleshooting Guide: Improving Cyclization Efficiency

Issue 3: Low yield due to incomplete reaction.

Solutions:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[8]

  • Flow Chemistry: Continuous-flow reactors can offer precise control over reaction parameters like temperature and residence time, leading to improved yields and selectivity.[9]

  • Dehydrating Agents: The addition of a dehydrating agent or the use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the pyrazole product.

Issue 4: Presence of sensitive functional groups limits reaction conditions.

Solutions:

  • Mild Catalysts: The use of milder catalysts, such as Lewis acids (e.g., SmCl₃) or metal catalysts (e.g., copper, rhodium), can promote cyclization under less harsh conditions.[4][10]

  • Protecting Groups: If necessary, sensitive functional groups can be protected prior to the pyrazole synthesis and deprotected in a subsequent step.

  • Alternative Synthetic Methods: Modern methods, such as those involving electrophilic cyclization of α,β-alkynic hydrazones or multicomponent reactions, often proceed under mild conditions and tolerate a wide range of functional groups.[10][11]

Experimental Protocol: Microwave-Assisted Knorr Pyrazole Synthesis

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine hydrate or substituted hydrazine hydrochloride (1.1 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vial

Procedure:

  • Combine the 1,3-dicarbonyl compound, hydrazine, and ethanol in a microwave reactor vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway Diagram

G Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Adduct Initial Adduct (Hemiaminal) Reactants->Adduct Nucleophilic Attack Pyrazoline 5-Hydroxypyrazoline Intermediate Adduct->Pyrazoline Cyclization Pyrazole1 Regioisomer 1 Pyrazoline->Pyrazole1 Dehydration (Path A) Pyrazole2 Regioisomer 2 Pyrazoline->Pyrazole2 Dehydration (Path B)

Caption: General reaction pathway for Knorr pyrazole synthesis.

Section 3: Purification of Substituted Pyrazoles

The purification of the final pyrazole product can be challenging, especially when dealing with mixtures of regioisomers or closely related side products.

Frequently Asked Questions (FAQs)

Q5: How can I separate a mixture of pyrazole regioisomers?

A5: The separation of regioisomers can often be achieved by:

  • Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is crucial for achieving good separation.

  • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional crystallization can be an effective purification technique.

  • Preparative HPLC: For difficult separations or to obtain high-purity material, preparative HPLC is a powerful tool.

Q6: My purified pyrazole is still colored, what is the cause?

A6: Discoloration, often yellow or red, can be due to trace impurities arising from the decomposition of the hydrazine starting material.[7] Washing the crude product with a non-polar solvent like toluene on a silica gel plug can sometimes remove these colored impurities.[7]

Troubleshooting Guide: Purification Strategies

Issue 5: Difficulty in separating regioisomers by column chromatography.

Solutions:

  • Optimize Eluent System: Systematically screen different solvent mixtures with varying polarities. Gradient elution is often more effective than isocratic elution.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to facilitate separation, followed by removal of the derivatizing group.

Issue 6: Product is an oil or low-melting solid that is difficult to handle.

Solutions:

  • Salt Formation: Pyrazoles are weakly basic and can form salts with acids.[12] Conversion to a crystalline salt (e.g., hydrochloride or picrate) can facilitate handling and purification by recrystallization.[13]

  • Co-distillation: For volatile impurities, co-distillation with a suitable solvent under reduced pressure can be effective.

References

  • Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Benchchem. Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • MDPI. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Elguero, J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

Sources

stability of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (Catalogue No. EHA69208). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and application of this versatile synthetic building block. Here, we address common questions and troubleshooting scenarios related to its stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: To maintain the integrity and purity of the solid compound, it should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. For long-term stability (months to years), refrigeration at 2-8°C is strongly recommended.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidative degradation.

Q2: My solid compound has developed a yellow or brownish tint over time. What causes this and is it still usable?

A2: A yellow or brown discoloration is a common indicator of degradation for iodinated aromatic compounds.[1] This is typically due to the slow liberation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine (C-I) bond. This process, known as de-iodination, can be initiated or accelerated by exposure to light (photolysis) or elevated temperatures.[1]

Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. It is crucial to re-analyze the material by techniques like NMR, LC-MS, or melting point to determine its purity. For many applications, minor discoloration may be acceptable, but for high-precision work, purification via recrystallization or column chromatography may be necessary.[3]

Q3: How stable is this compound in common laboratory solvents?

A3: The stability in solution is highly dependent on the solvent type, purity, and storage conditions. Based on the chemical structure, which includes an ethyl ester and an iodo-pyrazole moiety, the following can be expected:

  • High Stability: Aprotic, non-polar solvents such as toluene, hexane, and dichloromethane are generally preferred for short-term storage and reactions, assuming they are anhydrous and free of acidic or basic impurities.[1]

  • Moderate Stability: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are suitable for many reaction setups. However, these solvents are often hygroscopic, and absorbed water can lead to slow hydrolysis of the ethyl ester over time. Use high-purity, anhydrous grades and store solutions for minimal duration.[1]

  • Lower Stability: Protic solvents, including water, methanol, and ethanol, are not recommended for storage as they can facilitate both ester hydrolysis and potential de-iodination.[1]

Q4: What are the primary degradation pathways I should be aware of during my experiments?

A4: The two most probable degradation pathways for this compound are:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which converts it into the corresponding carboxylic acid. This reaction is catalyzed by the presence of acids or bases.[4][5][6]

  • De-iodination: The C-I bond can be cleaved under certain conditions, particularly upon exposure to UV light, high heat, or in the presence of certain metals or radical initiators, leading to the formation of the de-iodinated pyrazole analogue.[1]

Monitoring your reaction by LC-MS can help identify the formation of these common impurities, which would appear as masses corresponding to the carboxylic acid (M-28) or the de-iodinated product (M-127).

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Root Cause(s) Recommended Action & Scientific Rationale
Discoloration of Solid or Solution (Yellow/Brown) 1. Photodegradation: Exposure to ambient or UV light has cleaved the C-I bond, releasing I₂.[1] 2. Thermal Stress: Storage at elevated temperatures has accelerated de-iodination.[1]Protect from Light: Store the solid and any solutions in amber glass vials or wrap containers in aluminum foil. Control Temperature: Store the compound at the recommended 2-8°C and avoid unnecessary heating during experiments.
Appearance of a New Peak in LC-MS (Mass = M-28) Ester Hydrolysis: Trace amounts of water, acid, or base in your solvent or on glassware have hydrolyzed the ethyl ester to the carboxylic acid.[4][5]Use Anhydrous Solvents: Employ high-purity, anhydrous solvents for preparing solutions. Neutralize Glassware: If necessary, wash glassware with a dilute base (e.g., NH₄OH), rinse thoroughly with DI water, and oven-dry before use to remove acidic residues.
Low or Inconsistent Yield in Cross-Coupling Reactions Reagent Degradation: The starting material has partially degraded (de-iodinated) prior to use, reducing the amount of active iodo-pyrazole available for coupling.Verify Purity Before Use: Always assess the purity of the starting material via an appropriate analytical method (e.g., ¹H NMR, LC-MS) before starting a sensitive reaction. Store Properly: Adhere strictly to the recommended storage conditions to prevent degradation.[1][2]
Formation of Multiple Unidentified Byproducts Compound Instability Under Reaction Conditions: The combination of reagents, temperature, or solvent may be too harsh, promoting multiple degradation pathways.Perform a Control Experiment: Run the reaction without the coupling partner to see if the starting material degrades under the reaction conditions alone. Optimize Conditions: Consider lowering the reaction temperature, using degassed solvents, or running the reaction under an inert atmosphere to minimize side reactions.

Visual Workflow: Stability & Handling Decision Tree

This diagram outlines the decision-making process for handling and troubleshooting the stability of this compound.

G start Start: Handling the Compound storage Storage Conditions start->storage solid_or_solution Solid or Solution? storage->solid_or_solution solid Solid Form solid_or_solution->solid Solid solution In Solution solid_or_solution->solution Solution check_purity Check Purity (NMR, LC-MS) solid->check_purity solvent_choice Choose Solvent solution->solvent_choice is_pure Is it Pure? check_purity->is_pure use_directly Proceed with Experiment is_pure->use_directly Yes purify Purify (Recrystallization/ Chromatography) is_pure->purify No troubleshoot Troubleshooting use_directly->troubleshoot purify->use_directly aprotic Aprotic Solvent (Toluene, DCM) Preferred solvent_choice->aprotic protic Protic Solvent (MeOH, H₂O) Use Immediately solvent_choice->protic aprotic->check_purity protic->check_purity discoloration Discoloration? troubleshoot->discoloration hydrolysis_peak Hydrolysis Peak? troubleshoot->hydrolysis_peak discoloration->hydrolysis_peak No protect_light Protect from Light & Heat discoloration->protect_light Yes use_anhydrous Use Anhydrous Solvents hydrolysis_peak->use_anhydrous Yes protect_light->use_directly use_anhydrous->use_directly

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Technical Support Center: Troubleshooting Failed Reactions with Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as your dedicated technical support resource for troubleshooting reactions involving ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate. The pyrazole core is a privileged scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel drug candidates.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the common pitfalls and complex challenges encountered during your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when working with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of the starting material. Where should I begin troubleshooting?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a frequent but often solvable issue. The C-I bond in your pyrazole is generally quite reactive towards oxidative addition, which is a key step in the catalytic cycle.[2] Therefore, the problem often lies with other components of the reaction system. Here is a systematic approach to diagnose the problem:

  • Reagent Integrity: This is the most common culprit.

    • Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation, especially if stored improperly or exposed to moisture.[3][4] This side reaction consumes your coupling partner. Run an NMR or LC-MS on your boronic acid to confirm its purity and integrity before starting the reaction.

    • Base Quality and Choice: The base is crucial for the transmetalation step.[3] Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous. Grinding the base to a fine powder can improve its reactivity and reproducibility. For sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be preferable to stronger bases that can promote side reactions.[3]

    • Solvent Purity: Ensure your solvents are anhydrous and degassed. The presence of oxygen can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[4][5]

  • Catalyst System:

    • Palladium Source: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal for all substrates.[3][4] Consider using a more active pre-catalyst system, such as Pd₂(dba)₃ with a suitable phosphine ligand.

    • Ligand Selection: For challenging couplings, bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can significantly improve reaction outcomes by facilitating both oxidative addition and reductive elimination.[3]

  • Reaction Conditions:

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to air.[5] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction.[3][4]

    • Temperature: While many Suzuki reactions proceed at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition.[3][4] If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.

Q2: I am observing a significant amount of a dehalogenated side product (ethyl 1-methyl-1H-pyrazole-4-carboxylate). What is causing this and how can I prevent it?

A2: The formation of a dehalogenated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-coupling reactions.[6][7][8] This occurs when the aryl halide is reduced, replacing the iodine atom with a hydrogen atom. The likely causes and solutions are:

  • Hydrogen Source: The hydrogen atom can come from various sources, including trace water, the solvent, or even the phosphine ligands.[9]

  • Reaction Mechanism: Dehalogenation can occur through several pathways, including a competing catalytic cycle involving the palladium catalyst.

Solutions to Minimize Dehalogenation:

  • Optimize the Base: Certain bases can exacerbate dehalogenation. If you are using a strong base, consider switching to a milder one.

  • Scrutinize Your Solvents and Reagents: Ensure all components are as anhydrous as possible.

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired coupling versus the undesired dehalogenation. Experimenting with different phosphine ligands may be beneficial.

  • Reaction Time: Monitor your reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that may favor dehalogenation.[4]

Q3: My Sonogashira coupling with a terminal alkyne is not working. What are the key parameters to check?

A3: The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds and is well-suited for iodopyrazole substrates.[10][11][12] If you are facing difficulties, consider the following:

  • Copper(I) Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[13][14] Ensure your CuI is fresh and of high quality. It should be a white or off-white powder; a green or brown color indicates oxidation to Cu(II), which is ineffective.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[10] This base also acts as the solvent in many cases. Ensure it is anhydrous and freshly distilled if necessary.

  • Exclusion of Oxygen: The copper-acetylide intermediate is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Thoroughly degassing the reaction mixture is critical.

  • Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These often employ specialized ligands and may require slightly different reaction conditions but can circumvent the problems associated with the copper co-catalyst.

Q4: I am attempting a Buchwald-Hartwig amination and the reaction is sluggish. How can I improve the yield?

A4: The Buchwald-Hartwig amination is the go-to method for forming C-N bonds.[15] Sluggish reactions with your iodopyrazole can often be overcome by careful optimization:

  • Ligand is Key: This reaction is highly dependent on the choice of phosphine ligand.[16] For N-heterocyclic substrates, bulky biarylphosphine ligands developed by the Buchwald group are often the most effective.[17] Consider screening a panel of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific amine coupling partner.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[17] Ensure the base is fresh and handled under inert conditions.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. The choice of solvent can sometimes influence the reaction rate.

  • Catalyst Pre-activation: Using a palladium pre-catalyst that readily forms the active Pd(0) species can be beneficial.

Section 2: Advanced Troubleshooting & In-Depth Analysis

This section provides a deeper dive into more complex issues, complete with visual aids and detailed protocols to guide your experimental design.

Issue: Inconsistent Reaction Yields and Reproducibility

Inconsistent results are a frustrating reality in complex organic synthesis. The following workflow is designed to help you systematically identify and eliminate sources of variability.

Troubleshooting_Workflow cluster_start Start: Inconsistent Yields cluster_reagents Step 1: Reagent & Solvent Audit cluster_procedure Step 2: Procedural Standardization cluster_analysis Step 3: In-depth Analysis cluster_optimization Step 4: Systematic Optimization Start Inconsistent Yields Observed Reagent_Purity Verify Purity of All Reagents (NMR, LC-MS) Start->Reagent_Purity Initial Check Solvent_Quality Use Freshly Purified/ Anhydrous Solvents Reagent_Purity->Solvent_Quality Inert_Technique Review Inert Gas Technique (Degassing, Positive Pressure) Solvent_Quality->Inert_Technique Standard_Protocol Establish a Standardized Experimental Protocol Inert_Technique->Standard_Protocol If Reagents are OK Control_Reaction Run a Control Reaction with a Known Substrate Standard_Protocol->Control_Reaction Side_Products Identify Side Products (GC-MS, NMR) Control_Reaction->Side_Products If Control Fails Optimization Systematically Vary One Parameter (Ligand, Base, Temp, Solvent) Control_Reaction->Optimization If Control Succeeds Decomposition Assess Starting Material Stability Under Conditions Side_Products->Decomposition Decomposition->Optimization Diagnosis Complete

Caption: Systematic workflow for troubleshooting inconsistent reactions.

Data Presentation: Common Conditions for Cross-Coupling Reactions

The following table summarizes typical starting conditions for various cross-coupling reactions with this compound. These should be considered as starting points for your optimization.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5) or Pd₂(dba)₃ (1-2)PPh₃ (4-10) or XPhos (2-4)K₂CO₃ or K₃PO₄ (2-3)Dioxane/H₂O (4:1)80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5)PPh₃ (4-10)Et₃N or DIPEADMF or Et₃N25-60
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos or SPhos (2-4)NaOtBu or LHMDS (1.2-1.5)Toluene or Dioxane80-110
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.[2][18]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stability Test for this compound

This protocol helps determine if your starting material is degrading under the reaction conditions (minus the coupling partners).

  • Setup: Prepare a reaction mixture identical to your planned cross-coupling reaction, but exclude the boronic acid (or other coupling partner) .

  • Execution: Subject this mixture to the same heating and stirring conditions as the intended reaction for the same duration.

  • Analysis: After the allotted time, cool the mixture and analyze a sample by LC-MS or ¹H NMR.

  • Interpretation: Compare the analytical data to that of a pure sample of your starting material. Significant disappearance of the starting material or the appearance of new peaks (e.g., the dehalogenated product) indicates instability under the reaction conditions.[19]

Section 3: Understanding the Substrate

Q5: Are there any inherent stability issues with this compound that I should be aware of?

A5: Yes, like many iodinated heteroaromatics, this compound requires careful handling and storage.

  • Light Sensitivity: Aryl iodides can be sensitive to light, which can promote the homolytic cleavage of the C-I bond, leading to decomposition.[19] It is best practice to store the solid compound in an amber vial or protected from light.

  • Thermal Stability: While generally stable at room temperature, prolonged heating, especially in the presence of certain solvents or impurities, can accelerate degradation pathways like de-iodination.[19]

  • Hydrolysis of the Ester: The ethyl ester functionality can be susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water. If your reaction conditions involve aqueous bases, be mindful of the potential for ester cleavage to the corresponding carboxylic acid.[20]

Stability_Factors cluster_stressors Potential Stressors cluster_degradation Degradation Pathways Substrate Ethyl 5-iodo-1-methyl- 1H-pyrazole-4-carboxylate Light Light (UV/Ambient) Substrate->Light Heat Heat Substrate->Heat Base_Acid Strong Base/Acid + Water Substrate->Base_Acid Deiodination De-iodination (Loss of Iodine) Light->Deiodination Heat->Deiodination Other Other Decomposition Heat->Other Hydrolysis Ester Hydrolysis (to Carboxylic Acid) Base_Acid->Hydrolysis

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Technical Support Center: Scaling Up the Synthesis of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important heterocyclic building block. Our focus is on providing practical, field-tested insights to ensure the successful and efficient execution of your experiments.

I. Introduction to the Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The synthetic route typically involves a multi-step process, starting with the formation of the pyrazole core, followed by N-methylation and regioselective iodination. While the synthesis is conceptually straightforward, challenges can arise, particularly when scaling up the reaction. This guide will address common issues and provide robust solutions.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low overall yield can be attributed to several factors throughout the multi-step synthesis. A systematic approach to identify the bottleneck is crucial.

  • Inefficient Pyrazole Core Formation: The initial cyclization reaction is sensitive to reaction conditions. Ensure that the pH is optimized for the condensation step. Inadequate mixing on a larger scale can lead to localized pH imbalances and side reactions.

  • Incomplete N-methylation: The choice of methylating agent and base is critical. While dimethyl sulfate is effective, it is highly toxic. Safer alternatives like methyl iodide or dimethyl carbonate can be used, but may require optimization of reaction time and temperature. Ensure your base is strong enough to deprotonate the pyrazole nitrogen but not so strong as to cause unwanted side reactions.

  • Suboptimal Iodination: The iodination step is often the most challenging. The choice of iodinating agent and the control of reaction stoichiometry are paramount. Over-iodination or incomplete reaction are common culprits for low yield.

  • Product Loss During Workup and Purification: Ensure that your extraction solvent is appropriate and that the pH is adjusted correctly to prevent your product from remaining in the aqueous layer. During column chromatography, improper solvent polarity can lead to poor separation and product loss.

Recommended Solutions:

Potential CauseRecommended Solution
Inefficient CyclizationMonitor and adjust pH throughout the reaction. Improve agitation to ensure homogeneity.
Incomplete N-methylationScreen different methylating agents and bases. Monitor the reaction by TLC or LC-MS to ensure completion.
Suboptimal IodinationCarefully control the stoichiometry of the iodinating agent. Consider a milder agent like N-Iodosuccinimide (NIS).
Product LossOptimize extraction conditions and solvent choice. Perform a thorough evaluation of the appropriate solvent system for chromatography.

Question 2: I am observing the formation of a significant amount of di-iodinated pyrazole. How can I prevent this over-iodination?

Answer:

The formation of di-iodinated byproducts is a common side reaction, especially when using highly reactive iodinating agents.[1] The pyrazole ring is activated towards electrophilic substitution, and controlling the reaction to achieve mono-iodination is key.

  • Choice of Iodinating Agent: Reagents like iodine monochloride (ICl) or iodine with a strong oxidizing agent can be too reactive, leading to over-iodination. N-Iodosuccinimide (NIS) is a milder and more selective iodinating agent for many heterocyclic systems.

  • Stoichiometry Control: Precise control over the amount of iodinating agent is crucial. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the reagent portion-wise can help maintain a low concentration of the active iodinating species in the reaction mixture, thus favoring mono-iodination.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.

Recommended Solutions:

Potential CauseRecommended Solution
Highly Reactive Iodinating AgentSwitch to a milder reagent such as N-Iodosuccinimide (NIS).
Poor Stoichiometry ControlCarefully measure and add the iodinating agent. Consider portion-wise addition.
High Reaction TemperatureRun the reaction at a lower temperature (e.g., 0 °C to room temperature).

Question 3: My final product is an oil and will not solidify. How can I purify it effectively?

Answer:

An oily product can be due to the presence of residual solvent or impurities that depress the melting point.

  • Thorough Solvent Removal: Ensure all volatile solvents are removed using a rotary evaporator followed by drying under high vacuum. Gentle heating can be applied if the compound is thermally stable.

  • Purification by Column Chromatography: This is a highly effective method for purifying oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common starting point for pyrazole purification.

  • Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl) to form a salt, which is often a crystalline solid. This salt can then be purified by recrystallization and subsequently neutralized to recover the purified pyrazole.

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the N-methylation of the pyrazole ring in this synthesis?

A1: For laboratory scale, methyl iodide with a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile is a reliable method. For larger scale, due to the toxicity and volatility of methyl iodide, dimethyl carbonate can be a safer alternative, although it may require higher temperatures and longer reaction times.

Q2: Which iodinating agent is recommended for the final step, and why?

A2: N-Iodosuccinimide (NIS) is often the preferred reagent for the iodination of electron-rich heterocyclic compounds like pyrazoles. It is a solid, easy to handle, and generally provides better regioselectivity and minimizes over-iodination compared to harsher reagents like iodine monochloride or iodine with strong oxidants.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Several reagents used in this synthesis require careful handling:

  • Methylhydrazine: This reagent is highly toxic and a suspected carcinogen.[2][3][4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • N-Iodosuccinimide (NIS): NIS is an irritant to the skin, eyes, and respiratory system.[1][5][6][7][8] Avoid inhaling the dust and ensure good ventilation.

  • Solvents: Use appropriate solvents and be aware of their flammability and toxicity. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of each step. Staining with potassium permanganate can help visualize the spots. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

IV. Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This procedure is adapted from established methods for the synthesis of similar pyrazole derivatives.[9]

  • In a well-ventilated fume hood, combine methylhydrazine (1.0 eq.) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq.) in ethanol.

  • Reflux the reaction mixture for 16-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it over ice water.

  • Collect the precipitated product by filtration and wash with cold water.

  • The crude product can be recrystallized from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of this compound via Sandmeyer-type Reaction

While direct iodination is common, a Sandmeyer-type reaction from the corresponding amine is an alternative route.[10]

  • Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (1.5 eq.) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

V. Visualizations

Diagram 1: Synthetic Workflow

G A Methylhydrazine + Ethyl (ethoxymethylene)cyanoacetate B Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate A->B Cyclization (Ethanol, Reflux) C Diazotization (NaNO2, H2SO4) B->C D Diazonium Salt Intermediate C->D E Iodination (KI) D->E F This compound E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Overall Yield Q1 Analyze each step individually? Start->Q1 Step1 Cyclization Issue Q1->Step1 Yes Step2 N-methylation Issue Q1->Step2 Step3 Iodination Issue Q1->Step3 Step4 Workup/Purification Issue Q1->Step4 Sol1 Optimize pH, improve mixing Step1->Sol1 Sol2 Screen reagents, monitor completion Step2->Sol2 Sol3 Control stoichiometry, use milder reagent Step3->Sol3 Sol4 Optimize extraction, refine chromatography Step4->Sol4

Caption: Troubleshooting flowchart for addressing low product yield.

VI. References

  • Chem Service. (2017, June 16). Safety Data Sheet: N-Iodosuccinimide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Methyl Hydrazine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylhydrazine, 98%. Retrieved from [Link]

  • Galli, U., et al. (2011). Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. Molecules, 16(8), 6855-6868. [Link]

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Validation & Comparative

A Comparative Guide to Halogenated Pyrazole Building Blocks: Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate vs. Bromo-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics, from anti-inflammatory agents to kinase inhibitors.[1][2] The strategic functionalization of this scaffold is paramount for modulating biological activity and optimizing pharmacokinetic properties. Among the most versatile intermediates for this purpose are halogenated pyrazoles, which serve as key handles for carbon-carbon bond formation via cross-coupling reactions.[1][3]

This guide provides an in-depth, data-driven comparison between ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate and its corresponding 5-bromo analogue. We will delve into their synthesis, comparative reactivity in pivotal cross-coupling reactions, and provide field-proven experimental protocols. The objective is to equip researchers, chemists, and drug development professionals with the technical insights needed to select the optimal building block for their specific synthetic challenges.

Synthesis and Accessibility

The synthetic routes to the iodo- and bromo-derivatives differ significantly, which can influence their cost and availability.

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate: This derivative is commonly synthesized from the corresponding 5-amino pyrazole via a Sandmeyer-type reaction. The process involves treating the amine with a nitrite source and a copper(I) bromide catalyst.[4] This multi-step process, while robust, can sometimes be lower yielding and require careful control of reaction conditions. A typical procedure involves the slow addition of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate to a mixture of tert-butyl nitrite and copper bromide, yielding the final product after purification.[4]

  • This compound: The iodo-analogue is often prepared via direct electrophilic iodination of the pyrazole ring at the C5 position. A common and effective method involves using N-Iodosuccinimide (NIS) as the iodine source.[1] This approach is typically a single step from the non-halogenated pyrazole precursor, often proceeding with high efficiency and cleaner reaction profiles, which can simplify purification.

The choice of synthesis often comes down to the availability of the starting materials. If the 5-amino pyrazole is readily accessible, the bromination route is viable. However, for directness and often higher yields, the iodination of the parent pyrazole is a preferred strategy.

Comparative Reactivity in Cross-Coupling Reactions

The fundamental difference between the iodo- and bromo-derivatives lies in the carbon-halogen bond strength and polarizability. The Carbon-Iodine (C-I) bond is significantly weaker and more easily polarized than the Carbon-Bromine (C-Br) bond. This has profound implications for the kinetics of palladium-catalyzed cross-coupling reactions, where the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[5]

The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[6] Consequently, this compound is expected to be substantially more reactive than its bromo counterpart.

Data Summary: Iodo- vs. Bromo-Derivative Performance

The following table summarizes the typical experimental observations when comparing the performance of aryl iodides and bromides in key cross-coupling reactions.

ReactionParameterThis compound (Aryl Iodide)Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (Aryl Bromide)Rationale & Causality
Suzuki-Miyaura Coupling Temperature Room Temperature to 80 °C80 °C to 120 °CThe weaker C-I bond allows for a lower activation energy barrier for the rate-limiting oxidative addition step.[5]
Catalyst Loading 1-3 mol%3-5 mol% or requires specialized ligandsHigher catalyst loading or more electron-rich, bulky phosphine ligands are often needed to facilitate the more difficult C-Br bond cleavage.[7]
Typical Yield Excellent (>90%)Good to Excellent (70-95%)Milder conditions for the iodide lead to fewer side reactions and decomposition pathways, often resulting in higher and more consistent yields.[8]
Sonogashira Coupling Temperature Room Temperature to 50 °C50 °C to 100 °CAryl iodides are highly reactive substrates for Sonogashira coupling, often enabling the reaction to proceed efficiently at room temperature.[9]
Copper Co-catalyst Often effective with standard CuIMay require higher loading or can be sluggishThe high reactivity of the C-I bond ensures rapid turnover in the palladium catalytic cycle, synergizing effectively with the copper acetylide formation.[10][11]
Typical Yield Excellent (>90%)Good to Excellent (65-90%)The propensity for side reactions, such as Glaser coupling of the alkyne, increases at the higher temperatures required for the bromo-derivative.[6]
Heck-Mizoroki Reaction Temperature 80 °C to 100 °C100 °C to 140 °CActivating the C-Br bond for Heck reactions is notoriously challenging and almost always requires significant thermal energy.[7][12]
Ligand Requirement Often proceeds with standard phosphine ligandsFrequently requires bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs)Specialized ligands are necessary to stabilize the palladium catalyst at high temperatures and promote the challenging oxidative addition.[12]
Typical Yield Good (70-85%)Moderate to Good (50-80%)The harsh conditions required for aryl bromides can lead to substrate or product degradation, impacting the overall yield.[7]

Experimental Workflows & Protocols

To provide a practical context to the data above, we present detailed, self-validating protocols for representative cross-coupling reactions. The causality behind key experimental choices is explained to enhance reproducibility.

Workflow Visualization

A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This process is fundamental to leveraging both iodo- and bromo-pyrazole derivatives in synthesis.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Purification setup Reaction Setup (Flask, Stir Bar, Inert Gas) reagents Add Reagents (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) setup->reagents react Reaction (Heating & Stirring) reagents->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup concentrate Concentrate (Rotary Evaporation) workup->concentrate purify Purification (Column Chromatography) concentrate->purify

Caption: Generalized workflow for cross-coupling reactions.

Protocol 1: Sonogashira Coupling with this compound (High Reactivity)

This protocol leverages the high reactivity of the C-I bond, allowing for mild, room-temperature conditions ideal for sensitive substrates.[6][10]

Objective: To couple this compound with phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

    • Causality: An inert atmosphere is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Base Addition: Add anhydrous THF (or DMF) via syringe, followed by the amine base (e.g., TEA). Stir for 5 minutes.

    • Causality: The amine base is essential for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate and to neutralize the HX generated during the reaction.[9]

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl pyrazole.

Protocol 2: Heck Reaction with Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (Requires Activation)

This protocol demonstrates the more forcing conditions required to activate the stronger C-Br bond for a Heck coupling with styrene.[7][12]

Objective: To couple ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate with styrene.

Materials:

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%) or a suitable NHC ligand precursor

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

Procedure:

  • Inert Atmosphere Setup: To a dry, sealable reaction tube, add ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and K₂CO₃ (2.0 eq).

  • Evacuation and Backfilling: Seal the tube, then evacuate and backfill with nitrogen or argon three times.

  • Solvent and Olefin Addition: Add anhydrous DMF via syringe, followed by styrene (1.5 eq).

    • Causality: A high-boiling polar aprotic solvent like DMF is used to facilitate the reaction at elevated temperatures and to dissolve the inorganic base.[12]

  • Reaction: Tightly seal the reaction tube and heat the mixture to 120-130 °C in an oil bath with vigorous stirring.

    • Causality: High temperature is necessary to overcome the activation energy for C-Br bond cleavage.[7] The bulky, electron-rich P(o-tol)₃ ligand promotes oxidative addition and stabilizes the catalyst.[12]

  • Monitoring: Monitor the reaction over 12-24 hours by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the trans-alkenylated pyrazole product.

Mechanistic Insight: The Critical Oxidative Addition Step

The difference in reactivity is rooted in the catalytic cycle of the cross-coupling reaction. The diagram below illustrates a simplified Suzuki-Miyaura cycle, where the initial oxidative addition of the pyrazole-halide to the Pd(0) catalyst is the key differentiating step.

G pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂(X) pd0->pdiix Ar-X (X = I or Br) pdiir Ar-Pd(II)L₂(R') pdiix->pdiir R'-B(OR)₂ (Base) pdiir->pd0 Ar-R' oa_label Oxidative Addition (Rate-Determining Step) re_label Reductive Elimination tm_label Transmetalation

Caption: Catalytic cycle highlighting the oxidative addition step.

For Ar-I, the oxidative addition is fast and occurs under mild conditions. For Ar-Br, this step is slower and requires more energy (heat) or a more reactive (electron-rich) palladium catalyst to proceed efficiently.

Conclusion and Strategic Recommendations

Both this compound and its bromo-analogue are valuable building blocks in synthetic chemistry. The choice between them is a strategic decision based on the specific requirements of the synthetic route.

  • Choose the Iodo-Derivative for:

    • High Reactivity & Speed: When rapid reaction completion under mild conditions is desired.

    • Sensitive Substrates: For syntheses involving thermally labile or base-sensitive functional groups where harsh conditions must be avoided.

    • Maximizing Yield: When the highest possible yield and cleanest reaction profile are critical, justifying the potentially higher cost of the starting material.

  • Choose the Bromo-Derivative for:

    • Cost-Effectiveness: When the starting material cost is a primary driver and the subsequent reaction steps can tolerate higher temperatures.

    • Robust Reactions: In syntheses where the coupling partners are stable and less prone to decomposition under forcing conditions.

    • Orthogonal Reactivity: In molecules containing both bromine and iodine, the iodine can be selectively coupled first under mild conditions, leaving the bromine available for a subsequent, more forceful coupling step.

By understanding the fundamental principles of C-X bond reactivity and applying the appropriate experimental conditions, researchers can effectively harness the synthetic potential of both these critical pyrazole intermediates.

References

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  • ChemicalBook. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4. [Online] Available at: [4]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Online] Available at: [12]

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A Comparative Guide to the Structural Analysis of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its capacity to interact with a multitude of biological targets.[1] This has led to its incorporation into numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] Specifically, ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate and its derivatives serve as highly versatile intermediates. The iodine atom at the C5 position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, while the substituted pyrazole core offers a stable and predictable framework for engaging with protein active sites.[2]

A profound understanding of the three-dimensional arrangement of atoms within these molecules is paramount for establishing robust Structure-Activity Relationships (SAR) and for the rational design of next-generation therapeutics.[5][6] This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of these pyrazole derivatives: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers in their drug development endeavors.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state.[7][8] It provides an atomic-resolution map, yielding accurate measurements of bond lengths, bond angles, and torsional angles. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern crystal packing and can influence physicochemical properties like solubility and stability.[5][9]

Causality of Experimental Design

The choice to pursue X-ray crystallography is driven by the need for an unambiguous structural proof. For this compound derivatives, the presence of the heavy iodine atom is advantageous, as it scatters X-rays strongly, simplifying the solution of the phase problem—a critical step in structure determination.[8] Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper, more resolved electron density map and, consequently, a more accurate final structure.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable, single, defect-free crystal of the pyrazole derivative is identified under a polarizing microscope and carefully mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) within the diffractometer.[5] The instrument, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while a series of diffraction images are recorded by a detector.[10]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections). These intensities are corrected for various experimental factors to yield a set of structure factor amplitudes.[8]

  • Structure Solution and Refinement: The phase information is determined using computational methods. The resulting electron density map is interpreted to build an initial molecular model. This model is then refined against the experimental data to optimize the fit, providing the final, high-precision atomic coordinates.[8][11]

Data Presentation: Comparative Crystallographic Parameters

The following table summarizes key crystallographic parameters for two hypothetical derivatives, illustrating how substituent changes can influence the crystal packing and molecular geometry.

ParameterDerivative A (R = Phenyl)Derivative B (R = Pyridyl)
Chemical Formula C₁₅H₁₄IN₃O₂C₁₄H₁₃IN₄O₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
Unit Cell Dimensions a=9.3Å, b=9.8Å, c=16.4Å, β=87.3°a=6.6Å, b=12.7Å, c=20.2Å
Key Bond Length (C5–I) 2.10 Å2.11 Å
Pyrazole Ring Dihedral PlanarPlanar
Intermolecular Bonds C-H···O interactionsN-H···O and C-H···π interactions[12]

Note: Data is illustrative, based on typical values for pyrazole derivatives.[12][13]

NMR Spectroscopy: Structure and Dynamics in Solution

While X-ray crystallography provides a static picture, NMR spectroscopy offers invaluable insights into the molecular structure and dynamics in the solution phase, which is often more representative of the physiological environment. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC, NOESY) experiments is required for the unambiguous assignment of all atoms in a novel derivative.[14]

Causality of Experimental Design

The structural elucidation of unsymmetrically substituted pyrazoles by NMR is a non-trivial task that requires a logical, multi-step approach.[14]

  • ¹H and ¹³C NMR: These initial 1D experiments provide a census of the proton and carbon environments in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment is crucial for identifying which proton is directly attached to which carbon, simplifying the assignment of the protonated carbons.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the definitive placement of non-protonated (quaternary) carbons, such as C4 and C5 of the pyrazole ring, and the carbonyl carbon of the ester.[14][15]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), which is essential for confirming stereochemistry and the spatial arrangement of substituents. For instance, a NOESY correlation between the N-CH₃ protons and the protons of the ethyl ester would confirm their proximity.[15]

Experimental Protocol: Full NMR Structural Assignment
  • Sample Preparation: Dissolve ~5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate one-bond ¹H-¹³C connections.

  • HMBC Acquisition: Optimize the HMBC experiment by setting the long-range coupling delay to detect correlations over 2-3 bonds (typically corresponding to a J-coupling of 8-10 Hz).[14]

  • Data Analysis:

    • Use the HSQC spectrum to link proton signals to their attached carbons.

    • Systematically analyze the HMBC spectrum. For example, the protons of the N-methyl group should show correlations to both C5 and the N1-linked carbon of the pyrazole ring. The methylene protons of the ethyl ester should correlate to the carbonyl carbon.

    • Integrate all data to build a self-consistent structural assignment.

Data Presentation: Illustrative NMR Assignments
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from ¹H)
N-CH₃ 4.15 (s, 3H)38.5C5, C(N1 side of ring)
Ester -OCH₂CH₃ 4.30 (q, 2H)61.0C=O, -CH₃
Ester -OCH₂CH₃ 1.35 (t, 3H)14.2-OCH₂-
Pyrazole C3-H 8.10 (s, 1H)140.0C4, C5
Pyrazole C4 -115.0C3-H, Ester -OCH₂-
Pyrazole C5 -95.0N-CH₃, C3-H
Ester C=O -164.0Ester -OCH₂-

Note: Chemical shifts are illustrative and can vary based on substituents and solvent.[16][17]

Visualization: Integrated Structural Analysis Workflow

The following diagram illustrates how different analytical techniques are integrated for a comprehensive structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data & Confirmation Syn Synthesized Derivative MS Mass Spectrometry Syn->MS Initial Check NMR NMR Spectroscopy Syn->NMR Primary Analysis Xray X-ray Crystallography Syn->Xray If Crystals Form MW Molecular Weight & Formula Confirmed MS->MW Connectivity Connectivity & Solution Structure Determined NMR->Connectivity SolidState Absolute Solid-State Structure Confirmed Xray->SolidState Final Final Validated Structure MW->Final Connectivity->Final SolidState->Final G Start Unknown Pyrazole Derivative Structure H1 ¹H NMR Start->H1 1. Atom Census C13 ¹³C NMR Start->C13 1. Atom Census HSQC HSQC H1->HSQC 2. Link ¹H to ¹³C (1-bond) C13->HSQC 2. Link ¹H to ¹³C (1-bond) HMBC HMBC HSQC->HMBC 3. Assemble Skeleton (2-3 bonds) NOESY NOESY HMBC->NOESY 4. Confirm Spatial Arrangement End Complete Structural Assignment NOESY->End

Sources

A Senior Application Scientist's Guide to Synthesis Validation: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is the bedrock of scientific rigor and therapeutic innovation. This guide provides an in-depth, objective comparison of the three most pivotal spectroscopic techniques in the synthetic chemist's arsenal: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis that stands up to the scrutiny of regulatory bodies and peer review.

The Imperative of Orthogonal Validation in Synthesis

In the realm of drug development and materials science, the credo is "trust but verify." A successful synthesis is not merely the endpoint of a reaction but the beginning of a rigorous validation process. Relying on a single analytical technique is fraught with peril; each method possesses inherent strengths and blind spots. A scientifically sound validation strategy, therefore, employs orthogonal techniques – distinct methods that probe different molecular properties – to build a comprehensive and irrefutable body of evidence. This guide will equip you with the expertise to select and interpret data from the core spectroscopic triad to achieve this.

At a Glance: A Comparative Overview of Core Spectroscopic Techniques

To facilitate a high-level comparison, the following table summarizes the key performance characteristics of NMR, Mass Spectrometry, and IR Spectroscopy in the context of synthesis validation.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Detailed molecular structure, connectivity, and stereochemistry.[1][2][3]Molecular weight and elemental composition.[4][5]Presence of specific functional groups.[6][7][8]
Sensitivity Moderate (mg to µg scale).[9]High (ng to fg scale).[4]Low to Moderate (mg to µg scale).
Resolution Very HighHigh to Very HighModerate
Sample Requirements Soluble sample, typically 1-10 mg in 0.5-1 mL of deuterated solvent.[9]Very small sample size, can be solid, liquid, or gas.[5]Solid, liquid, or gas; minimal sample preparation.[8]
Key Strengths Unparalleled for detailed structural elucidation of organic molecules.[1][9][10]High sensitivity and accuracy in determining molecular weight.[4][11]Rapid and non-destructive identification of functional groups.[8]
Limitations Lower sensitivity compared to MS; requires soluble samples.Provides limited information on molecular connectivity and stereochemistry.Can be ambiguous for complex molecules with many functional groups.[6]

The Workflow of Synthesis Validation: A Logical Approach

A robust validation workflow is not a haphazard collection of experiments but a logical progression of inquiries. The following diagram illustrates a typical decision-making process for validating a newly synthesized compound.

Synthesis_Validation_Workflow Start Synthesized Compound TLC_Purification Purification & Preliminary Assessment (e.g., TLC, LC) Start->TLC_Purification IR_Analysis Infrared (IR) Spectroscopy TLC_Purification->IR_Analysis Functional_Groups_Confirmed Functional Groups Confirmed? IR_Analysis->Functional_Groups_Confirmed MS_Analysis Mass Spectrometry (MS) Functional_Groups_Confirmed->MS_Analysis Yes Revisit_Synthesis Re-evaluate Synthesis/Purification Functional_Groups_Confirmed->Revisit_Synthesis No Molecular_Weight_Confirmed Molecular Weight Confirmed? MS_Analysis->Molecular_Weight_Confirmed NMR_Analysis Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) Molecular_Weight_Confirmed->NMR_Analysis Yes Molecular_Weight_Confirmed->Revisit_Synthesis No Structure_Confirmed Structure Confirmed? NMR_Analysis->Structure_Confirmed Final_Validation Validated Structure Structure_Confirmed->Final_Validation Yes Structure_Confirmed->Revisit_Synthesis No Synergistic_Validation cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy IR Identifies C=O stretch Validated_Structure Validated Structure: Pentan-2-one IR->Validated_Structure Provides functional group evidence MS Confirms Molecular Weight (e.g., C5H8O) MS->Validated_Structure Provides molecular formula evidence NMR Defines Connectivity (e.g., distinguishes pentan-2-one from pentan-3-one) NMR->Validated_Structure Provides definitive structural evidence

Caption: The synergistic relationship between IR, MS, and NMR in validating a chemical structure.

Conclusion: Beyond Data to Definitive Knowledge

In the rigorous landscape of scientific research and drug development, the validation of a synthesized compound is non-negotiable. By judiciously employing the orthogonal and complementary techniques of IR, MS, and NMR spectroscopy, researchers can move beyond mere data collection to the generation of definitive knowledge. This guide has provided a framework for not only understanding the "how" but, more critically, the "why" behind these indispensable analytical methods. A commitment to this multi-faceted, self-validating approach is a commitment to scientific integrity and the advancement of chemical and pharmaceutical sciences.

References

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A Comparative Guide to Pyrazole Derivatives in Medicinal Chemistry: COX-2 and JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable versatility and synthetic accessibility have led to the development of a multitude of therapeutic agents across various disease areas.[4][5][6] This guide provides an in-depth comparative analysis of two prominent classes of pyrazole-based drugs: selective cyclooxygenase-2 (COX-2) inhibitors for inflammatory conditions and Janus kinase (JAK) inhibitors for myeloproliferative neoplasms and autoimmune disorders. We will delve into their synthesis, mechanism of action, structure-activity relationships (SAR), and provide detailed experimental protocols to support researchers in the field of drug discovery and development.

Part 1: Pyrazole-Based Selective COX-2 Inhibitors: A Safer Approach to Inflammation Management

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in the development of anti-inflammatory therapies. While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation.[7][8] This understanding paved the way for selective COX-2 inhibitors, designed to reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[9] The 1,5-diarylpyrazole scaffold has proven to be a highly effective template for achieving this selectivity.[10][11]

Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors

The table below summarizes the in vitro potency and selectivity of celecoxib, a flagship pyrazole-based COX-2 inhibitor, against other representative pyrazole derivatives.[4][12][13][14][15]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib ~15~0.04~375
SC-558 >1000.042>2380
Compound 5f (Pyrazole-pyridazine hybrid) 14.341.509.56
Compound 6f (Pyrazole-pyridazine hybrid) 9.561.158.31
Compound 5u (Hybrid pyrazole analogue) 130.341.7972.73
Compound 5s (Hybrid pyrazole analogue) 165.232.5165.75

Data Interpretation: The data clearly illustrates the high selectivity of 1,5-diarylpyrazoles for COX-2. Celecoxib and its close analogue SC-558 exhibit significantly lower IC50 values for COX-2 compared to COX-1, resulting in high selectivity indices.[16] The pyrazole-pyridazine hybrids and other hybrid analogues also demonstrate good selectivity, highlighting the versatility of the pyrazole scaffold in designing novel COX-2 inhibitors.[4][15]

Mechanism of Action and Structure-Activity Relationship (SAR)

The selective inhibition of COX-2 by 1,5-diarylpyrazoles is attributed to key structural features that allow for specific binding to the COX-2 active site.[7] The larger and more accommodating active site of COX-2, compared to COX-1, features a side pocket that can be accessed by the bulky substituents on the pyrazole ring.[16]

Key SAR insights for 1,5-diarylpyrazole-based COX-2 inhibitors include:

  • 1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is crucial for activity.[10][11]

  • Sulfonamide/Methanesulfonyl Moiety: A sulfonamide (-SO2NH2) or methanesulfonyl (-SO2Me) group on one of the aryl rings is a critical pharmacophore that interacts with the secondary pocket of the COX-2 enzyme, conferring selectivity.[16]

  • Para-Substitution on the 5-Aryl Ring: Small substituents, such as a methyl group in celecoxib, at the para-position of the 5-phenyl ring are optimal for potent inhibition.[10]

SAR_COX2 cluster_pyrazole 1,5-Diarylpyrazole Core cluster_substituents Key Substituents for COX-2 Selectivity Py N N C3 C3 C4 C4 CF3 Trifluoromethyl Group at C3 - Enhances potency C3->CF3 C5 C5 N1 N1 Aryl5 Aryl Group (e.g., p-Tolyl) at C5 - Occupies active site C5->Aryl5 Aryl1 Aryl Group (e.g., Phenyl) at N1 - Essential for binding N1->Aryl1 Sulfonamide Sulfonamide or Methanesulfonyl Group - Binds to COX-2 side pocket - Confers selectivity Aryl1->Sulfonamide Para-substitution

Caption: Key pharmacophoric features of 1,5-diarylpyrazole COX-2 inhibitors.

Experimental Protocols

The synthesis of celecoxib is a classic example of pyrazole ring formation via a condensation reaction.

Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

  • To a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene), add a base such as sodium methoxide.

  • Slowly add ethyl trifluoroacetate to the mixture at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction and quench with an acidic solution (e.g., aqueous HCl).

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude β-dione intermediate.

Step 2: Cyclocondensation to form Celecoxib

  • Dissolve the intermediate 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol.

  • Add a catalytic amount of acid (e.g., HCl) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.

Synthesis_Celecoxib Start 4'-Methylacetophenone Intermediate 1-(4-methylphenyl)-4,4,4-trifluoro- butane-1,3-dione Start->Intermediate Claisen Condensation Reagent1 Ethyl Trifluoroacetate + Base (e.g., NaOMe) Product Celecoxib Intermediate->Product Cyclocondensation Reagent2 4-Sulfamoylphenylhydrazine HCl + Acid catalyst

Caption: Synthetic workflow for Celecoxib.

This protocol outlines a common method to determine the IC50 values of test compounds.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or vehicle control) in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a specific incubation time (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Part 2: Pyrazole-Based Janus Kinase (JAK) Inhibitors: Targeting Dysregulated Signaling

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in cytokine-mediated cell proliferation, differentiation, and immune responses.[3][17] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[2][18] Pyrazole-containing compounds have emerged as potent and selective JAK inhibitors.[6][19][20]

Comparative Efficacy of Pyrazole-Based JAK Inhibitors

The following table compares the in vitro potency of two prominent pyrazole-based JAK inhibitors, Ruxolitinib and Fedratinib, against the JAK kinase family.[1][2][19][21]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Indication
Ruxolitinib ~3.3~2.8~428~19Myelofibrosis, Polycythemia Vera
Fedratinib >10003146>1000Myelofibrosis
Compound 3f 3.42.23.5N/AInvestigational
TK4g N/A12.6115.80N/AInvestigational

Data Interpretation: Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Fedratinib demonstrates high selectivity for JAK2.[3][21][22] The investigational compounds 3f and TK4g also show potent inhibition of JAK kinases, with compound 3f exhibiting broad activity against JAK1, JAK2, and JAK3.[2][19] This highlights the tunability of the pyrazole scaffold to achieve different selectivity profiles.

Mechanism of Action and Signaling Pathway

JAK inhibitors are ATP-competitive inhibitors that bind to the ATP-binding site of the kinase domain of JAKs.[3] This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn blocks their translocation to the nucleus and subsequent gene transcription.[17] The inhibition of the JAK-STAT pathway ultimately leads to reduced cell proliferation and cytokine production.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazole-based JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits (ATP-competitive)

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based inhibitors.

Experimental Protocols

The synthesis of Ruxolitinib involves the coupling of a substituted pyrazole with a pyrrolo[2,3-d]pyrimidine core.

  • Preparation of the Pyrazole Intermediate: Synthesize (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile. This can be achieved through various methods, including an aza-Michael reaction.

  • Coupling Reaction: Couple the pyrazole intermediate with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Deprotection: Remove the protecting group from the pyrrolopyrimidine ring to yield Ruxolitinib.

  • Purification: Purify the final product using chromatographic techniques.

This protocol describes a method for determining the inhibitory activity of compounds against JAK kinases.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a microplate, combine the test compound, a specific JAK enzyme (JAK1, JAK2, or JAK3), a suitable peptide substrate, and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

Pyrazole derivatives have unequivocally established their significance in medicinal chemistry, leading to the development of impactful drugs for a range of diseases. The comparative analysis of pyrazole-based COX-2 and JAK inhibitors presented in this guide highlights the remarkable tunability of this scaffold. By understanding the intricate details of their synthesis, mechanism of action, and structure-activity relationships, researchers can continue to leverage the pyrazole core to design next-generation therapeutics with enhanced efficacy and safety profiles. The provided experimental protocols serve as a practical resource for scientists engaged in the discovery and development of novel pyrazole-based drug candidates.

References

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  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

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  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3547-3563. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

  • El-Damasy, D. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]

  • El-Sayed, M. A. F., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262. [Link]

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  • Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

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A Comparative Guide to the Synthesis of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate: Navigating Routes to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The strategic placement of an iodine atom at the 5-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of novel drug candidates. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this key intermediate, offering insights into the practical considerations and underlying chemical principles for researchers in the pharmaceutical and chemical synthesis fields.

Route A: The Sandmeyer Reaction Approach

This classical strategy involves the initial construction of the pyrazole ring bearing an amino group at the 5-position, which is subsequently converted to the iodo functionality via a Sandmeyer-type reaction. This two-step sequence is a well-established pathway for the introduction of various substituents onto aromatic and heteroaromatic rings.

Mechanistic Rationale

The synthesis of the pyrazole core proceeds via a condensation reaction between ethyl (ethoxymethylene)cyanoacetate and methylhydrazine. The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

The subsequent Sandmeyer reaction involves the diazotization of the 5-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with an iodide salt, such as potassium iodide, to facilitate the displacement of the diazonium group with iodide, liberating nitrogen gas.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

A solution of methylhydrazine (25 g, 0.54 mol) and ethyl (ethoxymethylene)cyanoacetate (92 g, 0.54 mol) in 150 mL of ethanol is refluxed for approximately 16 hours.[1] The reaction mixture is then cooled and poured over ice water. The precipitated product is collected by filtration and dried. The mother liquor can be extracted with chloroform, washed with brine, and dried over sodium sulfate. The solvent is removed in vacuo to recover more product. The combined crude product is recrystallized from ethanol to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Sandmeyer Iodination

To a cooled (0-5 °C) suspension of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete diazotization. A solution of potassium iodide (1.5 equivalents) in water is then added portion-wise to the diazonium salt solution. The reaction is allowed to warm to room temperature and stirred for several hours until nitrogen evolution ceases. The mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Workflow Diagram

Route A Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sandmeyer Reaction A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate A->C Reflux in Ethanol B Methylhydrazine B->C D Diazotization (NaNO₂, HCl) C->D E Iodination (KI) D->E F Ethyl 5-iodo-1-methyl-1H- pyrazole-4-carboxylate E->F

Caption: Synthetic workflow for Route A, the Sandmeyer Reaction Approach.

Route B: The Lithiation-Iodination Approach

This alternative strategy involves the initial synthesis of the ethyl 1-methyl-1H-pyrazole-4-carboxylate core, followed by a highly regioselective iodination at the 5-position via a directed ortho-metalation approach. This method leverages the acidity of the C-H bond at the 5-position of the pyrazole ring.

Mechanistic Rationale

The synthesis of the pyrazole precursor can be achieved by the condensation of ethyl 2-formyl-3-oxopropanoate with methylhydrazine. The subsequent key step is the deprotonation of the C5-proton of the pyrazole ring using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) at low temperature. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. The resulting lithiated pyrazole intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom regioselectively at the 5-position.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, methylhydrazine (1 equivalent) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Lithiation and Iodination

To a solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), n-butyllithium (1.3 equivalents, 2.5 M in hexanes) is added dropwise at -78 °C. After stirring for 10 minutes, a solution of iodine (1.4 equivalents) in dry THF is added. The reaction mixture is allowed to warm to room temperature over 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography to give this compound.

Workflow Diagram

Route B Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Lithiation-Iodination A Ethyl 2-formyl-3-oxopropanoate C Ethyl 1-methyl-1H- pyrazole-4-carboxylate A->C Ethanol, RT B Methylhydrazine B->C D Deprotonation (n-BuLi, -78°C) C->D E Iodination (I₂) D->E F Ethyl 5-iodo-1-methyl-1H- pyrazole-4-carboxylate E->F

Caption: Synthetic workflow for Route B, the Lithiation-Iodination Approach.

Comparative Analysis

FeatureRoute A: Sandmeyer ReactionRoute B: Lithiation-Iodination
Starting Materials Ethyl (ethoxymethylene)cyanoacetate, MethylhydrazineEthyl 2-formyl-3-oxopropanoate, Methylhydrazine
Reagents NaNO₂, HCl, KIn-BuLi, I₂
Reaction Conditions Diazotization at low temperature (0-5 °C)Cryogenic conditions (-78 °C) for lithiation
Regioselectivity Highly regioselective for the 5-position (from 5-amino precursor)Highly regioselective for the 5-position due to directed metalation
Potential Hazards Use of potentially unstable diazonium saltsUse of pyrophoric n-butyllithium
Scalability Well-established and scalable industrial processMay require specialized equipment for large-scale cryogenic reactions
Byproducts Diazonium decomposition byproducts, excess iodineButane, lithium salts
Overall Yield Moderate to goodPotentially higher yields due to fewer steps from a common intermediate

Conclusion

Both the Sandmeyer reaction and the lithiation-iodination approach offer viable pathways to this compound. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and safety considerations.

The Sandmeyer reaction (Route A) is a classic and robust method, particularly suitable for large-scale synthesis where the handling of diazonium salts can be well-controlled. However, the multi-step nature and the potential for side reactions during diazotization may impact the overall yield.

The lithiation-iodination approach (Route B) offers a more direct and potentially higher-yielding alternative with excellent regioselectivity. The use of cryogenic temperatures and pyrophoric reagents necessitates specialized handling procedures, which may be more amenable to a laboratory or pilot-plant setting.

Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs in the pursuit of novel pyrazole-based therapeutics.

References

  • Chen, Y., Bai, G., Ning, Y., Cai, S., Zhang, T., Song, P., ... & Ding, W. (2018). Journal of Medicinal Chemistry, 61(15), 6585-6603.
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  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 12(15), 9236-9244.
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A Comparative Guide to the Reactivity of Iodo- and Chloro-Pyrazole Carboxylates in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthetic chemistry. Its prevalence in pharmaceuticals necessitates a deep understanding of its functionalization. Among the most pivotal reactions are palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), where the choice of the halogen substituent on the pyrazole ring profoundly influences reactivity. This guide provides an in-depth, objective comparison of the reactivity of iodo- and chloro-pyrazole carboxylates, supported by experimental data and mechanistic insights to inform your synthetic strategies.

Theoretical Underpinnings: Why Halogen Choice Matters

The reactivity of aryl halides in many transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. In the context of palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond facilitates this step, leading to a general reactivity trend of I > Br > OTf >> Cl .[1]

The presence of a carboxylate group, an electron-withdrawing substituent, on the pyrazole ring can further modulate this reactivity. Its position relative to the halogen can influence the electron density at the carbon bearing the halogen, thereby affecting the ease of oxidative addition or nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

We will now delve into a comparative analysis of iodo- and chloro-pyrazole carboxylates in three of the most synthetically important cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[2] When comparing iodo- and chloro-pyrazole carboxylates, the inherent reactivity difference of the C-X bond is the primary determinant of reaction efficiency.

Iodo-pyrazole carboxylates are highly reactive substrates in Suzuki-Miyaura couplings, often proceeding under mild conditions with a variety of palladium catalysts.[3] The high reactivity of the carbon-iodine bond allows for efficient oxidative addition to the palladium(0) catalyst.[3]

Chloro-pyrazole carboxylates , on the other hand, are significantly less reactive. Their successful coupling typically requires more forcing conditions, such as higher temperatures, and the use of specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Experimental Data Summary: Suzuki-Miyaura Coupling

SubstrateHalogenCatalystConditionsYieldReference
4-Iodo-1H-pyrazoleIodoPd(PPh₃)₄90°C, 6hHigh[3]
Ethyl 3-bromo-2-cyanopyrrole-5-carboxylateBromoPd(dppf)Cl₂RefluxGood[4]
4-ChlorotolueneChloroPd(OAc)₂175°CNo product[5]

Note: Direct comparative data for iodo- and chloro-pyrazole carboxylates under identical conditions is scarce in the literature. The table presents representative data for related substrates to illustrate the general reactivity trend.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To directly compare the reactivity, one could perform the following experiment:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Analysis Start To separate Schlenk tubes, add: - Halo-pyrazole carboxylate (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2.0 equiv) - Dioxane/H₂O (4:1) Degas Degas with Argon for 15 min Start->Degas Heat Heat at 90°C Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with H₂O Monitor->Quench Upon completion Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Yield and Purity Purify->Analyze

Caption: Comparative Suzuki-Miyaura Workflow.

This protocol allows for a side-by-side comparison of the reaction progress and final yields for the iodo- and chloro-substituted pyrazole carboxylates under identical conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a cornerstone for the synthesis of aryl-alkynes.[1] The reactivity trend observed in Suzuki-Miyaura coupling generally holds true for the Sonogashira reaction.

Iodo-pyrazole carboxylates are excellent partners in Sonogashira couplings, reacting readily with terminal alkynes under standard palladium/copper co-catalyzed conditions.[6]

Chloro-pyrazole carboxylates are more challenging substrates. While activated chloro-pyrazoles, such as 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, have been successfully coupled, this often requires microwave assistance or highly active catalyst systems.[7] The presence of the electron-withdrawing carboxylate group can activate the chloro-substituent towards coupling.

Experimental Data Summary: Sonogashira Coupling

SubstrateHalogenCatalystConditionsYieldReference
1-Ethyl-4-iodo-5-methyl-1H-pyrazoleIodoPd(PPh₃)₂Cl₂/CuIRoom TempHigh[6]
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydeChloroPd(PPh₃)₂Cl₂/CuIMicrowaveGood[7]

Experimental Protocol: A Comparative Sonogashira Coupling

A comparative study can be conducted using a protocol similar to the one outlined for the Suzuki-Miyaura coupling, with the arylboronic acid replaced by a terminal alkyne and the addition of a copper(I) co-catalyst (e.g., CuI).

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] Interestingly, the reactivity trend for halo-pyrazoles in this reaction can deviate from the expected I > Br > Cl order.

A study on the C4-amination of 4-halo-1H-1-tritylpyrazoles found that the 4-bromo derivative was more effective than the 4-iodo or 4-chloro analogues .[9] This highlights that substrate-specific electronic and steric factors can sometimes outweigh the general trend of C-X bond strength. For iodo-substituted substrates, catalyst inhibition by the generated iodide can be a factor.

Iodo-pyrazole carboxylates can be viable substrates, but catalyst and ligand selection are crucial to mitigate potential inhibition.

Chloro-pyrazole carboxylates are generally less reactive and require robust catalyst systems, often with bulky, electron-rich ligands, to achieve good yields.

Experimental Data Summary: Buchwald-Hartwig Amination

SubstrateHalogenCatalyst/LigandConditionsYieldReference
4-Bromo-1-tritylpyrazoleBromoPd(dba)₂/tBuDavePhos160°C, MWGood[9]
4-Iodo-1-tritylpyrazoleIodoPd(dba)₂/tBuDavePhos160°C, MWLower than Bromo[9]
4-Chloro-1-tritylpyrazoleChloroPd(dba)₂/tBuDavePhos160°C, MWLower than Bromo[9]

Experimental Protocol: A Comparative Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Analysis Start To separate oven-dried Schlenk tubes, add: - Halo-pyrazole carboxylate (1.0 equiv) - Amine (1.2 equiv) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) - NaOtBu (1.4 equiv) - Toluene Degas Degas with Argon for 15 min Start->Degas Heat Heat at 100°C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with sat. aq. NH₄Cl Monitor->Quench Upon completion Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Yield and Purity Purify->Analyze

Caption: Comparative Buchwald-Hartwig Workflow.

This protocol enables a direct comparison of the efficiency of the amination reaction for iodo- and chloro-pyrazole carboxylates.

Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in SNAr reactions is often inverted. The rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex. A more electronegative halogen can better stabilize the accumulating negative charge at the ipso-carbon through inductive effects. This leads to a general reactivity trend of F > Cl > Br > I .[10]

The presence of a strongly electron-withdrawing group, such as a carboxylate, ortho or para to the halogen is crucial for activating the ring towards nucleophilic attack.

Iodo-pyrazole carboxylates are generally the least reactive in SNAr reactions due to the lower electronegativity of iodine.

Chloro-pyrazole carboxylates , being more electronegative, are more susceptible to nucleophilic attack and are therefore more reactive in SNAr reactions.

Experimental Data Summary: Nucleophilic Aromatic Substitution

SubstrateHalogenNucleophileConditionsReactivityReference
3,4-Dichloro-1-nitrobenzeneChloroNaOMe-Reactive[11]
Activated Aryl HalidesFluoroPiperidineMethanolHighest[10]
Activated Aryl HalidesChloroPiperidineMethanolModerate[10]
Activated Aryl HalidesIodoPiperidineMethanolLowest[10]

Experimental Protocol: A Comparative SNAr Reaction

To compare the SNAr reactivity, the following experiment can be performed:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Analysis Start To separate round-bottom flasks, add: - Halo-pyrazole carboxylate (1.0 equiv) - Nucleophile (e.g., Sodium Methoxide, 1.2 equiv) - Anhydrous DMF Stir Stir at a defined temperature (e.g., 60°C) Start->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with H₂O Monitor->Quench Upon completion Extract Extract with an organic solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Yield and Purity Purify->Analyze

Caption: Comparative SNAr Workflow.

This setup will allow for a direct comparison of the rate of consumption of the starting materials and the formation of the product for the iodo- and chloro-pyrazole carboxylates.

Conclusion and Strategic Recommendations

The choice between an iodo- and a chloro-pyrazole carboxylate as a synthetic intermediate is highly dependent on the desired transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) , iodo-pyrazole carboxylates are generally the superior choice , offering higher reactivity and allowing for milder reaction conditions. Chloro-derivatives can be utilized but often necessitate more specialized and vigorous conditions.

  • For Buchwald-Hartwig amination , the reactivity can be more substrate-dependent, and it is advisable to screen different halogens, as the bromo-analogue may surprisingly outperform the iodo-derivative in some cases.

  • For nucleophilic aromatic substitution (SNAr) reactions , chloro-pyrazole carboxylates are significantly more reactive than their iodo counterparts due to the stabilizing effect of the more electronegative chlorine atom on the Meisenheimer intermediate.

This guide provides a framework for understanding and predicting the reactivity of these crucial building blocks. By carefully considering the mechanistic principles and the available experimental data, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery and development process.

References

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Pro Progressio Alapítvány.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. PubMed.
  • Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PMC - NIH.
  • Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines.
  • Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Buchwald–Hartwig amin
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • Solved Lab 7 Nucleophilic Arom
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines.
  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov.
  • Buchwald–Hartwig amin
  • Suzuki-Miyaura Coupling - Organic Synthesis.
  • Sonogashira coupling. Wikipedia.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • Concerted Nucleophilic Arom
  • Solved Lab 7 Nucleophilic Arom
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. PMC - NIH.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. PMC - NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines.
  • Buchwald-Hartwig Amin
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PMC - NIH.
  • Solved Lab 7 Nucleophilic Arom

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A Senior Scientist's Guide to the Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, particularly those in drug development and materials science, the pyrazole scaffold is a cornerstone of molecular design.[1][2] Its prevalence in pharmaceuticals like Celecoxib highlights its significance.[3] However, the synthesis of substituted pyrazoles often yields a mixture of isomers, presenting a critical analytical challenge.[4] Differentiating these isomers is not merely an academic exercise; it is fundamental to ensuring the purity, efficacy, and safety of a final compound. This guide provides an in-depth, objective comparison of spectroscopic techniques for distinguishing pyrazole isomers, grounded in experimental data and established principles.

The Analytical Challenge: Tautomerism and Isomerism

Unsubstituted 1H-pyrazoles exist as two rapidly interconverting tautomers, which complicates their spectroscopic analysis.[5] When a substituent is introduced, for instance, a methyl group, it can lead to distinct, stable isomers depending on its position on the ring (e.g., 3-methyl, 4-methyl, and 5-methyl-1H-pyrazole). While these isomers share the same mass and elemental formula, their structural differences give rise to unique spectroscopic fingerprints. Our focus will be on comparing these common C-methylated isomers to illustrate the power of modern spectroscopic methods.

¹H NMR Spectroscopy: The Definitive Tool for Isomer Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is unequivocally the most powerful and definitive technique for distinguishing pyrazole isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the ring protons provide a clear, unambiguous fingerprint of the substitution pattern.

Causality of Spectral Differences

The electronic environment of each proton on the pyrazole ring is distinct. The two nitrogen atoms influence the electron density, with the C4 position being the most electron-rich and the C3 and C5 positions being comparatively electron-deficient.[1] This inherent asymmetry is the primary reason for the observable differences in their ¹H NMR spectra.

  • 3-Methyl-1H-pyrazole vs. 5-Methyl-1H-pyrazole: These two are tautomers and often exist in equilibrium. However, when one form is dominant or "locked" by N-substitution, NMR can distinguish them. The key is the coupling pattern. In 3-methyl-1H-pyrazole, the H4 and H5 protons are adjacent and will appear as doublets. In contrast, 5-methyl-1H-pyrazole will also show two doublets for the H3 and H4 protons. The precise chemical shifts and coupling constants will differ subtly based on the electronic effect of the methyl group.

  • 4-Methyl-1H-pyrazole: This isomer is easily distinguished. The protons at the C3 and C5 positions are chemically equivalent due to the plane of symmetry through the C4-methyl bond. Consequently, they appear as a single, sharp singlet in the aromatic region, which is a hallmark of 4-substitution.[6]

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for the parent pyrazole and its methyl isomers in a common solvent like CDCl₃.

CompoundH3 Proton (δ, mult.)H4 Proton (δ, mult.)H5 Proton (δ, mult.)CH₃ Proton (δ, mult.)N-H Proton (δ, mult.)
1H-Pyrazole ~7.6 ppm (d)~6.3 ppm (t)~7.6 ppm (d)N/A~10-13 ppm (br s)
3-Methyl-1H-pyrazole N/A~6.1 ppm (d)~7.5 ppm (d)~2.3 ppm (s)~10-13 ppm (br s)
4-Methyl-1H-pyrazole ~7.5 ppm (s)N/A~7.5 ppm (s)~2.1 ppm (s)~10-13 ppm (br s)

Data are approximate and can vary with solvent and concentration.[7][8]

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

A robust protocol is essential for acquiring high-quality, reproducible data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of water to avoid exchange with the N-H proton.[9]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR-Based Isomer Identification

Caption: Logical workflow for identifying pyrazole isomers using ¹H NMR.

¹³C NMR Spectroscopy: Confirming the Carbon Framework

While ¹H NMR is often sufficient, ¹³C NMR provides complementary, confirmatory data about the carbon skeleton of the isomers.

Causality of Spectral Differences

The chemical shift of each carbon atom is highly sensitive to its local electronic environment and the presence of substituents. The key differentiator is the direct effect of the methyl group on the carbon to which it is attached (the ipso-carbon) and the adjacent carbons (ortho-carbons).

  • 3-Methyl-1H-pyrazole: The C3 carbon will be significantly shifted downfield compared to the unsubstituted pyrazole due to the substituent effect. The C4 and C5 carbons will also experience smaller shifts.

  • 4-Methyl-1H-pyrazole: The C4 carbon will show the direct effect of the methyl group. Due to symmetry, the C3 and C5 carbons will be chemically equivalent and appear as a single peak.[10]

Comparative ¹³C NMR Data
CompoundC3 Chemical Shift (δ)C4 Chemical Shift (δ)C5 Chemical Shift (δ)CH₃ Chemical Shift (δ)
1H-Pyrazole ~134.6 ppm~105.8 ppm~134.6 ppmN/A
3-Methyl-1H-pyrazole ~144.0 ppm~106.5 ppm~135.0 ppm~13.5 ppm
4-Methyl-1H-pyrazole ~137.3 ppm~112.4 ppm~137.3 ppm~11.0 ppm

Data are approximate and derived from literature and spectral databases.[11]

Infrared (IR) Spectroscopy: A Supporting Role

IR spectroscopy is useful for confirming the presence of key functional groups but is less definitive than NMR for distinguishing these specific isomers.

Key Vibrational Modes
  • N-H Stretch: In the solid state or concentrated solutions, pyrazoles form hydrogen bonds, leading to a broad absorption band in the 2600-3200 cm⁻¹ region.[6][12] This band's position and shape can be subtly influenced by the substitution pattern, but overlap with C-H stretching frequencies makes it a complex region to interpret.[6][13]

  • C=C and C=N Stretches: These appear in the 1400-1600 cm⁻¹ region.

  • Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of bands corresponding to various bending and stretching modes. While the overall pattern is unique for each isomer, direct assignment of specific bands is challenging.

IR spectroscopy is best used to confirm the presence of the pyrazole ring and the N-H group, rather than as a primary tool for isomer differentiation.

Mass Spectrometry: Confirming Mass, Exploring Fragmentation

Mass spectrometry (MS) confirms that the isomers have the same molecular weight. While standard electron ionization (EI) mass spectra of these isomers can be very similar, subtle differences in the relative abundances of fragment ions may be observed.

Fragmentation Pathways

The pyrazole ring is relatively stable. Common fragmentation pathways involve the loss of stable neutral molecules like HCN or N₂.[14] The position of the methyl group can influence which fragmentation pathway is favored, leading to slight variations in the resulting mass spectrum.[15]

  • Molecular Ion (M⁺): All isomers will show a strong molecular ion peak at m/z = 82.11 for C₄H₆N₂.

  • Key Fragments: A primary fragmentation involves the loss of an HCN molecule, leading to a fragment ion at m/z = 55. Another common fragmentation is the loss of a nitrogen molecule (N₂) followed by rearrangement.[16]

High-Resolution Mass Spectrometry (HRMS) is invaluable for confirming the elemental composition to a high degree of accuracy, but it does not distinguish between isomers.

Integrated Spectroscopic Strategy

Caption: An integrated workflow for the structural elucidation of pyrazole isomers.

Conclusion

For the unambiguous differentiation of pyrazole isomers, ¹H NMR spectroscopy is the gold standard , providing clear and interpretable data based on chemical shifts and coupling patterns. ¹³C NMR serves as an excellent confirmatory technique, validating the carbon framework. While IR spectroscopy and mass spectrometry are essential components of a full characterization, confirming functional groups and molecular weight respectively, they play a supporting role in the specific task of isomer differentiation. By employing this integrated spectroscopic approach, researchers and drug development professionals can confidently ascertain the precise structure of their synthesized pyrazole compounds, ensuring the integrity and quality of their scientific work.

References

  • Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry. [Link]

  • Faria, J. V., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • SpectraBase. (n.d.). 4-Methylpyrazole. Wiley-VCH GmbH. [Link]

  • Titi, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Van Thuijl, J., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

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A Comparative Cost-Analysis of Synthetic Pathways to Pyrazole Compounds: A Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1] Its versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities. Pyrazole-containing compounds are found in numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and a variety of kinase inhibitors used in oncology.[1] The continued interest in pyrazole derivatives necessitates the development of efficient, cost-effective, and sustainable synthetic methods. This guide provides a comprehensive cost-analysis of the most common synthetic pathways to pyrazole compounds, offering a comparative framework to aid researchers and drug development professionals in selecting the most appropriate route for their specific needs.

I. The Classical Workhorse: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains one of the most widely used methods for the preparation of pyrazoles.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[1][2]

Reaction Mechanism & Workflow

The Knorr synthesis proceeds through the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. A significant consideration is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used.[2]

Knorr_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification dicarbonyl 1,3-Dicarbonyl Compound reaction Condensation & Cyclization (Acid/Base Catalyst, Solvent, Heat) dicarbonyl->reaction hydrazine Hydrazine Derivative hydrazine->reaction intermediate Hydrazone/ Enamine Intermediate reaction->intermediate pyrazole Pyrazole Product intermediate->pyrazole Dehydration purification Purification (Recrystallization/ Chromatography) pyrazole->purification final_product Purified Pyrazole purification->final_product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1,3,5-Trimethylpyrazole
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) dissolved in ethanol.

  • Slowly add methylhydrazine (1.0 eq) to the solution. A mild exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 1,3,5-trimethylpyrazole.[1]

II. Leveraging Unsaturation: Synthesis from α,β-Unsaturated Carbonyl Systems

Another classical yet highly relevant approach utilizes the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines.[2] This method typically proceeds in a two-step fashion, involving the initial formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[2]

Reaction Mechanism & Workflow

The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization to form the non-aromatic pyrazoline ring. A separate oxidation step is then required to introduce the second double bond and achieve aromaticity.

Unsaturated_Carbonyl_Synthesis cluster_reactants Starting Materials cluster_process Reaction & Oxidation cluster_products Products & Purification unsat_carbonyl α,β-Unsaturated Aldehyde/Ketone cyclization Pyrazoline Formation unsat_carbonyl->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization pyrazoline Pyrazoline Intermediate cyclization->pyrazoline oxidation Oxidation pyrazole Pyrazole Product oxidation->pyrazole pyrazoline->oxidation purification Purification pyrazole->purification final_product Purified Pyrazole purification->final_product

Caption: Workflow for Pyrazole Synthesis from α,β-Unsaturated Carbonyls.

Experimental Protocol: Synthesis from a Chalcone Derivative
  • Dissolve the chalcone derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, which may cause the pyrazoline intermediate to precipitate. Isolate by filtration if necessary.

  • Dissolve the crude pyrazoline in a suitable solvent (e.g., chloroform or dichloromethane).

  • Add an oxidizing agent (e.g., bromine in chloroform or an iodine-based reagent) dropwise at 0°C.

  • Stir the reaction at room temperature until the pyrazoline is fully converted to the pyrazole.

  • Quench the reaction, perform an aqueous workup, and purify the final product by column chromatography.[2]

III. Modern and Efficient Approaches: 1,3-Dipolar Cycloaddition & Multicomponent Reactions

In the quest for greater efficiency, milder reaction conditions, and higher regioselectivity, modern synthetic methods such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs) have gained prominence.

1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a nitrile imine (the 1,3-dipole), often generated in situ from a hydrazonoyl halide, with an alkyne or an alkyne surrogate.[2] This approach offers excellent control over regioselectivity.

Dipolar_Cycloaddition cluster_reactants Starting Materials cluster_process Reaction cluster_products Product & Purification hydrazonoyl_halide Hydrazonoyl Halide nitrile_imine Nitrile Imine (in situ) hydrazonoyl_halide->nitrile_imine Base alkyne Alkyne/ Alkyne Surrogate reaction [3+2] Cycloaddition alkyne->reaction base Base base->nitrile_imine pyrazole Pyrazole Product reaction->pyrazole nitrile_imine->reaction purification Purification pyrazole->purification final_product Purified Pyrazole purification->final_product

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Pyrazoles.

Multicomponent Reactions (MCRs)

MCRs involve the combination of three or more starting materials in a single pot to form a complex product in a highly atom- and step-economical fashion. For pyrazole synthesis, this often involves the reaction of an aldehyde, a β-ketoester, and a hydrazine in the presence of a catalyst. Many of these reactions can be performed in environmentally benign solvents like water or ethanol.[3]

MCR_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_products Product & Purification component1 Component 1 (e.g., Aldehyde) one_pot One-Pot Reaction (Catalyst, Green Solvent) component1->one_pot component2 Component 2 (e.g., β-Ketoester) component2->one_pot component3 Component 3 (e.g., Hydrazine) component3->one_pot pyrazole Complex Pyrazole Product one_pot->pyrazole purification Purification pyrazole->purification final_product Purified Pyrazole purification->final_product

Caption: Workflow for a Multicomponent Synthesis of Pyrazoles.

IV. Cost-Analysis and Comparison of Synthetic Pathways

The choice of a synthetic pathway is often a trade-off between various factors, including the cost of raw materials, energy consumption, waste generation, and the complexity of the procedure. The following table provides a semi-quantitative comparison of the discussed pathways.

Parameter Knorr Synthesis From α,β-Unsaturated Carbonyls 1,3-Dipolar Cycloaddition Multicomponent Reactions (MCRs)
Starting Material Cost Low to ModerateLow to ModerateModerate to HighLow to Moderate
Catalyst Cost Low (acid/base)N/A (for cyclization)Moderate (base)Low to Moderate (organo/metal)
Solvent Cost Moderate (e.g., ethanol, acetic acid)Moderate (e.g., ethanol, chloroform)Moderate (various organic solvents)Low (often in green solvents like water/ethanol)[3]
Energy Consumption Moderate to High (often requires reflux)[4]High (reflux for cyclization and often for oxidation)Low to Moderate (often at room temp.)Low to Moderate (can be at room temp. or mild heating)
Atom Economy GoodModerate (oxidation step generates byproducts)GoodExcellent
Step Economy Good (often one-pot)Moderate (two distinct steps)GoodExcellent (one-pot)[5]
Waste Generation (E-Factor) ModerateHigh (due to oxidant and workup)ModerateLow
Purification Cost Moderate (recrystallization or chromatography)High (chromatography often required)Moderate to High (chromatography)Low to Moderate (often simple filtration/recrystallization)
Procedural Simplicity HighModerateModerateHigh
Regioselectivity Can be poor with unsymmetrical dicarbonyls[2]Generally goodExcellent[2]Generally good to excellent

V. In-Depth Discussion and Field-Proven Insights

The Reliability of the Knorr Synthesis

For large-scale industrial production and academic labs with limited budgets, the Knorr synthesis is often the go-to method due to the low cost and ready availability of 1,3-dicarbonyl compounds like acetylacetone and ethyl acetoacetate, and hydrazine derivatives.[1] However, the need for heating to reflux temperatures increases energy costs, and the workup and purification can generate significant solvent waste.[1]

The Versatility and Challenges of the α,β-Unsaturated Carbonyl Route

The wide availability of α,β-unsaturated carbonyls, particularly chalcones which are easily synthesized, makes this a versatile route. The primary drawback is the necessity of a separate oxidation step, which adds complexity, increases waste, and can lower the overall yield.[2]

The Precision of 1,3-Dipolar Cycloaddition

For the synthesis of highly functionalized pyrazoles where regioselectivity is critical, 1,3-dipolar cycloaddition is an excellent choice. The trade-off is the often higher cost and limited availability of the required hydrazonoyl halides and alkynes. The in-situ generation of the reactive nitrile imine also requires careful control of reaction conditions.[2]

The "Green" and Economic Advantages of Multicomponent Reactions

MCRs represent a significant step towards more sustainable and cost-effective chemical synthesis.[5] By combining multiple steps into a single operation, they reduce solvent usage, energy consumption, and waste generation.[5] The ability to use environmentally friendly solvents like water further enhances their appeal.[3] While the optimization of reaction conditions for multiple components can be challenging, the overall economic and environmental benefits are substantial.

VI. Conclusion: Selecting the Optimal Pathway

The optimal synthetic pathway for a given pyrazole compound depends on a careful consideration of several factors:

  • For large-scale, cost-sensitive production of simple pyrazoles: The Knorr synthesis remains a strong contender.

  • When a wide variety of substituted pyrazoles are desired from readily available precursors: The α,β-unsaturated carbonyl route offers significant flexibility, provided the additional oxidation step is acceptable.

  • For the synthesis of complex, highly substituted pyrazoles with specific regiochemistry: 1,3-dipolar cycloaddition is often the method of choice, despite potentially higher starting material costs.

  • For sustainable, efficient, and atom-economical synthesis, particularly in a research and development setting: Multicomponent reactions are an increasingly attractive option.

As the field of chemical synthesis continues to evolve, the emphasis on green chemistry and process efficiency will likely favor the further development and adoption of MCRs and other innovative, one-pot methodologies for the synthesis of these vital heterocyclic compounds.

References

  • Ethyl acetoacetate, 99%, pure 1 L | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate, as a halogenated heterocyclic compound, requires a specific and meticulous disposal protocol. Improper disposal not only poses significant safety risks within the laboratory but also carries severe environmental consequences and regulatory penalties.[1]

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel to manage this chemical waste stream with confidence, ensuring personal safety and environmental stewardship.

Hazard Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound belongs to a class of compounds—halogenated organics—that are specifically regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]

The core reasons for this stringent oversight are:

  • Persistence: The carbon-iodine bond, like other carbon-halogen bonds, can contribute to the molecule's resistance to natural degradation, potentially leading to bioaccumulation.

  • Toxicity: While specific toxicological data for this exact compound may be limited, pyrazole derivatives can exhibit toxic properties.[3][4] Furthermore, related compounds are known to cause skin, eye, and respiratory irritation.[5][6][7]

  • Incineration Byproducts: Improper incineration of halogenated waste can lead to the formation of hazardous byproducts. Therefore, disposal must be conducted at a licensed facility equipped to handle such materials.[8][9]

All chemical waste must be treated as hazardous unless confirmed otherwise.[10] For this compound, the following hazard profile should be assumed:

Hazard ClassificationGHS PictogramRationale
Skin Irritant Exclamation MarkPyrazole derivatives and related esters often cause skin irritation upon contact.[5][6]
Eye Irritant Exclamation MarkDirect contact with the eyes is likely to cause serious irritation.[5][6]
Respiratory Irritant Exclamation MarkInhalation of dust or aerosols may irritate the respiratory tract.[5][7]
Hazardous to the Aquatic Environment EnvironmentIodinated organic compounds can be harmful to aquatic life and should not be released into the environment.[11][12]

Pre-Disposal Planning & Waste Minimization

Effective waste management begins with waste minimization. The University of Pennsylvania's EHRS guidelines emphasize that reducing the volume of chemical waste is a regulatory requirement and a best practice.[13]

  • Source Reduction: Order only the quantity of the chemical necessary for your immediate research needs.[13]

  • Inventory Management: Maintain a meticulous and up-to-date inventory of all chemicals to prevent over-ordering and the generation of waste from expired stock.[14]

  • Surplus Sharing: Before designating surplus, unexpired this compound as waste, check if other research groups within your institution can use it.[14]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the mandatory, step-by-step process for collecting and disposing of this compound waste.

Step 1: Assemble Personal Protective Equipment (PPE)

Proper PPE is non-negotiable and serves as the first line of defense against chemical exposure. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[15]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166.[16][17]Protects eyes from accidental splashes of the compound or contaminated solvents.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[4]
Skin and Body Protection A buttoned lab coat and appropriate protective clothing.Protects skin from accidental spills and contamination.[16]
Step 2: Waste Segregation

Proper segregation is critical for safe disposal and regulatory compliance.

  • Identify the Waste Stream: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Prevent Commingling: Do not mix this iodinated compound with non-halogenated organic waste, aqueous waste, or reactive chemicals.[18] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[1]

Step 3: Containerization and Labeling

The waste container is the primary containment vessel and must meet specific standards.

  • Select an Appropriate Container: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[1][10]

  • Label the Container: The moment the first drop of waste enters the container, it must be labeled.[13] The label must clearly state:

    • The words "HAZARDOUS WASTE ".[15]

    • The full chemical name: "This compound ".

    • An accurate list of all other constituents (e.g., solvent names) if it is a solution.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (Irritant, Environmentally Hazardous).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Designated SAAs are locations at or near the point of waste generation for temporary storage.

  • Storage: Keep the sealed waste container in your lab's designated SAA.[13] This area must be secure and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a spill tray or bucket) to contain any potential leaks.[18]

  • Container Closure: The waste container must be kept closed at all times except when actively adding waste.[13][14]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]

  • Provide Information: Be prepared to provide the EHS staff with the full chemical name and any available safety information.[15] They are responsible for the final determination and transportation to a licensed treatment, storage, and disposal facility (TSDF).

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Step 1.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the SOP above. All materials used for cleanup must also be disposed of as hazardous waste.[10][15]

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action Waste Handling Protocol cluster_final Final Disposition A Identify Waste: This compound B Assess Hazards: Halogenated Organic, Irritant, Environmental Hazard A->B C Don Appropriate PPE: Goggles, Lab Coat, Gloves B->C D Segregate as HALOGENATED WASTE C->D E Select & Label Container: 'Hazardous Waste' + Full Chemical Name D->E F Transfer Waste to Container (in fume hood) E->F G Seal Container & Place in Secondary Containment F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Request Pickup from Environmental Health & Safety (EHS) H->I J EHS Transports to Licensed Disposal Facility I->J

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this structured protocol—from hazard assessment and waste minimization to proper segregation, containerization, and EHS coordination—researchers can ensure that the lifecycle of this chemical concludes safely and responsibly. This diligence protects laboratory personnel, the wider community, and the environment, reinforcing the foundational principles of scientific integrity and corporate responsibility.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical compounds like Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a cornerstone of a secure and productive laboratory environment. This guide provides a detailed, experience-driven protocol for personal protective equipment (PPE) when working with this and structurally similar iodinated pyrazole derivatives. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety measure to empower you with the knowledge to work confidently and securely.

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a thorough analysis of analogous compounds provides a clear and reliable framework for assessing its potential hazards.[1]

Hazard Assessment of Analogous Pyrazole Compounds

To establish a validated basis for our PPE recommendations, we must first understand the potential risks. The following table summarizes hazard classifications for structurally similar iodinated and pyrazole-based compounds. This data underscores the necessity of treating this compound as a hazardous substance.

Compound NameCAS NumberKey Hazard StatementsSource(s)
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate1373247-81-4Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-2Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4]
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation, May cause respiratory irritation.[1]
5-Iodo-1-methyl-1H-pyrazole34091-51-5Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1]

The consistent classification across these related molecules—highlighting risks of skin, eye, and respiratory irritation—forms the logical foundation for the comprehensive PPE protocol that follows.[1][2][3][4]

Core Directive: A Multi-Layered PPE Strategy

A robust safety protocol relies on a multi-layered defense. For a compound with the hazard profile of this compound, this involves comprehensive protection for your hands, eyes, face, body, and respiratory system.

Hand Protection: The First Line of Defense

Dermal contact is a primary route of exposure. Therefore, selecting the correct gloves is critical.

  • Requirement : Double gloving with chemotherapy-rated nitrile gloves is mandatory.[5] These gloves must conform to the ASTM D6978 standard.

  • Causality : Double gloving provides a critical failsafe. The outer glove absorbs the initial contact, while the inner glove protects against undetected micro-tears or permeation. Chemotherapy-rated gloves are specifically tested against a wide range of chemicals and offer superior resistance compared to standard examination gloves.[5] The first pair of gloves should be worn under the gown's cuff, with the second pair worn over the cuff to create a secure seal.[5]

  • Operational Plan : Gloves should be changed every 30 minutes or immediately if contamination is suspected or a tear occurs.[5] Always wash hands thoroughly with soap and water after removing gloves.[6]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the severe eye irritation potential, robust eye and face protection is non-negotiable.[2][3]

  • Requirement : Chemical splash goggles are required. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Causality : Standard safety glasses with side shields do not provide an adequate seal against chemical splashes or fine particulates and are therefore insufficient.[5][7] Chemical splash goggles form a protective seal around the eyes, while a face shield offers a broader barrier for the entire face.[7]

  • Operational Plan : Ensure goggles fit snugly but comfortably. Always inspect eye and face protection for damage or cracks before use.

Body Protection: Preventing Skin Contact

Your lab coat is more than a uniform; it is a critical barrier against contamination.

  • Requirement : A long-sleeved, knee-length laboratory coat with knit or elastic cuffs is required. For handling larger quantities or during tasks with a high splash potential, a chemically resistant gown made of a low-permeability fabric like polypropylene should be used.[5][8]

  • Causality : The long sleeves and tight cuffs prevent chemicals from reaching the skin of the arms.[5] A coat that fastens in the back provides better protection than a front-fastening one.[5]

  • Operational Plan : Lab coats must be kept fully fastened. Contaminated coats should be removed immediately and decontaminated or disposed of according to institutional guidelines. Never wear lab coats outside of the designated laboratory area.[9]

Respiratory Protection: Guarding Against Inhalation

Since analogous compounds may cause respiratory irritation, mitigating inhalation exposure is essential, especially when handling the substance as a powder.[1][2][3]

  • Requirement : All handling of this compound powder must be conducted within a certified chemical fume hood to minimize airborne concentrations.[1][9] If there is a risk of aerosol generation outside of a fume hood, a fit-tested N95 respirator is required.[5]

  • Causality : A chemical fume hood is an engineering control designed to capture and vent hazardous fumes and dust away from the user.[9] An N95 respirator provides a physical barrier, filtering out airborne particles. A standard surgical mask offers no protection against chemical aerosols and is not an acceptable substitute.[5]

  • Operational Plan : Always verify that the chemical fume hood is functioning correctly before beginning work. If a respirator is needed, ensure you have been properly fit-tested as required by OSHA regulations.[6]

Experimental Workflow: Safe Handling Protocol

The following step-by-step protocol outlines the safe handling of this compound, from preparation to immediate waste containment.

G cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Handling Phase (in Fume Hood) cluster_disposal Doffing & Disposal Prep1 1. Verify Fume Hood Functionality Prep2 2. Assemble All Necessary Equipment Prep1->Prep2 Prep3 3. Prepare Spill Kit & Waste Container Prep2->Prep3 Ppe1 4. Don Inner Gloves Prep3->Ppe1 Ppe2 5. Don Lab Coat/Gown Ppe1->Ppe2 Ppe3 6. Don Outer Gloves (over cuffs) Ppe2->Ppe3 Ppe4 7. Don Goggles & Face Shield Ppe3->Ppe4 Ppe5 8. Don Respirator (if required) Ppe4->Ppe5 Hand1 9. Weigh Compound Ppe5->Hand1 Hand2 10. Perform Chemical Transformation Hand1->Hand2 Hand3 11. Transfer to Sealed Container Hand2->Hand3 Disp1 12. Dispose of Outer Gloves in Hazardous Waste Hand3->Disp1 Disp2 13. Doff Face Shield & Goggles Disp1->Disp2 Disp3 14. Doff Lab Coat/Gown Disp2->Disp3 Disp4 15. Doff Inner Gloves Disp3->Disp4 Disp5 16. Wash Hands Thoroughly Disp4->Disp5

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plans

Spill Response

Your PPE is your primary protection during a spill.

  • Alert & Evacuate : Immediately alert others in the area. If the spill is large, evacuate the lab.[10]

  • Contain : If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[1]

  • Collect : Sweep the absorbent material into a designated, sealable hazardous waste container.[1][6]

  • Decontaminate : Clean the spill area as per your institution's EHS guidelines.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.[10]

Exposure Protocol

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[11][12]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][12]

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[2][11]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Waste Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste : All excess this compound and solutions containing it must be classified as hazardous chemical waste.[1] Place it in a designated, properly labeled, and sealed container.[1] Never pour this chemical down the drain.[1]

  • Contaminated PPE : All disposable PPE, including gloves, gowns, and shoe covers, that has come into contact with the chemical must be disposed of in a designated hazardous waste container.[10] Do not discard it in the regular trash.

By adhering to these rigorous, evidence-based PPE and handling protocols, you are not only ensuring your personal safety but also upholding the integrity of your research and the security of your laboratory environment.

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×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.